Product packaging for Stephanine(Cat. No.:CAS No. 517-63-5)

Stephanine

Número de catálogo: B192439
Número CAS: 517-63-5
Peso molecular: 309.4 g/mol
Clave InChI: UEAPAHNNFSZHMW-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Stephanine has been reported in Stephania yunnanensis, Stephania cephalantha, and other organisms with data available.
has high affinity for serotonin receptors;  RN given refers to (R)-isomer;  a precursor to Aristolochic Acids

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO3 B192439 Stephanine CAS No. 517-63-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAPAHNNFSZHMW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965972
Record name 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-63-5
Record name Stephanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stephanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stephanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Stephanine is a naturally occurring aporphine alkaloid found in various plant species of the Stephania genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, antiplasmodial, and anticancer effects. This technical guide provides a comprehensive overview of the Stephania species known to contain this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an in-depth analysis of its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and the Stephania Genus

The genus Stephania, belonging to the Menispermaceae family, comprises approximately 70 species of herbaceous perennial vines, predominantly distributed in tropical and subtropical regions of Asia, Africa, and Australia.[1] These plants, characterized by their large tubers, have a long history of use in traditional medicine.[2][3] A key class of bioactive compounds isolated from Stephania species are the isoquinoline alkaloids, with this compound being a prominent member of the aporphine subgroup.[3]

Pharmacological studies have demonstrated a range of biological activities for this compound, making it a compound of interest for further investigation and potential therapeutic development.

Stephania Species Containing this compound

This compound has been identified and isolated from several species within the Stephania genus. The presence and concentration of this alkaloid can vary between species and even within the same species collected from different geographical locations.[4] Notable species reported to contain this compound include:

  • Stephania venosa (Blume) Spreng[5][6]

  • Stephania yunnanensis H.S. Lo[7]

  • Stephania rotunda Lour.[8]

  • Stephania bancroftii F.M. Bailey[9]

  • Stephania dielsiana Y.C. Wu[2][3]

  • Stephania sasakii Hayata[1]

Quantitative Analysis of this compound Content

The concentration of this compound in Stephania species can be influenced by genetic and environmental factors. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the accurate quantification of this compound and other alkaloids in plant material.[3][5]

Below is a summary of reported this compound content in a specific genotype of Stephania yunnanensis. Further research is required to establish a comprehensive quantitative profile across all this compound-containing species.

Plant SpeciesGenotypePlant PartThis compound Content (mg/g dry weight)Reference
Stephania yunnanensis H.S. LoSY-hongtengTuberHigh Abundance (Specific value not provided in snippet)[7]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Stephania plant material.

Extraction and Isolation of this compound

The following protocol is a composite method based on established procedures for alkaloid extraction from Stephania species.[1][2]

Materials and Reagents:

  • Dried and powdered tuber material of a this compound-containing Stephania species

  • Methanol (MeOH)

  • 1-2% Aqueous Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Acetone

  • Distilled water

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Rotary evaporator

  • pH meter

  • Filter paper

Protocol:

  • Maceration and Acid Extraction:

    • Take a known quantity (e.g., 1 kg) of dried, powdered plant material.

    • Perform a cold soak extraction with 1-2% aqueous HCl for 3 days. Repeat this process three times.

    • Combine the filtrates and concentrate the solution using a rotary evaporator to remove the solvent.

  • Alkaloid Precipitation:

    • Adjust the pH of the remaining aqueous solution to 9 with NaOH solution. This will cause the alkaloids to precipitate.

    • Filter the solution to collect the crude alkaloid precipitate.

  • Solvent-Solvent Extraction:

    • Dissolve the crude alkaloid extract in an appropriate solvent.

    • Perform liquid-liquid extraction using a suitable solvent system (e.g., ethyl acetate/water) to partition the alkaloids.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate and acetone.

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).

    • Combine the fractions rich in this compound.

  • Crystallization and Final Purification:

    • Dissolve the this compound-rich fraction in hot acetone.

    • Slowly add distilled water to the cooled solution while stirring to induce crystallization.

    • Allow the solution to stand at room temperature for approximately 2 days to allow for complete crystallization.

    • Filter and dry the crystals to obtain pure this compound.

Quantification of this compound by HPLC

This protocol is based on validated HPLC methods for the analysis of alkaloids in Stephania species.[3][5]

Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: Hypersil BDS C18 or equivalent reversed-phase C18 column.

  • Mobile Phase: A gradient system of 100 mM ammonium acetate in water (A) and methanol or acetonitrile (B).

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 270 nm for this compound.[5]

  • Column Temperature: 35 °C.[3]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard of known concentration in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of dried, powdered plant material.

    • Extract the alkaloids using a suitable method (e.g., sonication in methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject the standard solutions and the sample extract into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Calculate the concentration of this compound in the sample extract using the calibration curve.

Mechanism of Action and Signaling Pathways

This compound exhibits its pharmacological effects through the modulation of key cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[6] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[2]

  • Cell Cycle Arrest: this compound has been shown to cause a transient arrest at the G2/M phase of the cell cycle, leading to a failure in chromosome segregation and subsequent aneuploidy.[2]

  • Apoptosis Induction: Following cell cycle arrest, this compound induces programmed cell death, or apoptosis.

The following diagram illustrates a generalized workflow for investigating the anti-cancer activity of this compound.

G cluster_0 In Vitro Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., HeLa, MDA-MB-231) Stephanine_Treatment Treatment with this compound Cancer_Cell_Lines->Stephanine_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Stephanine_Treatment->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Stephanine_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Stephanine_Treatment->Apoptosis_Assay IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Analysis->G2_M_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction

Workflow for assessing the in vitro anti-cancer effects of this compound.
Anti-Inflammatory Activity

The anti-inflammatory properties of alkaloids from the Stephania genus are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκB). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

The diagram below depicts the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Pro_Inflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Pro_Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation P_IkB Phosphorylated IκB IKK_Complex->P_IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->P_IkB NFkB_Active Active NF-κB IkB_NFkB->NFkB_Active Release Ub_Degradation Ubiquitination & Proteasomal Degradation P_IkB->Ub_Degradation NFkB_Nucleus NF-κB NFkB_Active->NFkB_Nucleus Translocation DNA DNA (κB sites) NFkB_Nucleus->DNA Gene_Transcription Pro-Inflammatory Gene Transcription DNA->Gene_Transcription Induces Stephanine_Inhibition This compound (Potential Inhibition) Stephanine_Inhibition->IKK_Complex

The canonical NF-κB signaling pathway, a target for this compound's anti-inflammatory activity.

Conclusion and Future Perspectives

This compound, a prominent alkaloid from the Stephania genus, continues to be a compound of significant scientific interest due to its multifaceted pharmacological profile. This guide provides a foundational resource for researchers by consolidating information on its botanical sources, analytical methods, and known mechanisms of action.

Future research should focus on:

  • A comprehensive quantitative analysis of this compound content across a wider range of Stephania species to identify high-yielding sources.

  • Optimization of extraction and purification protocols to improve efficiency and yield.

  • Detailed elucidation of the specific molecular targets of this compound within the NF-κB and apoptosis signaling pathways.

  • In vivo studies to validate the therapeutic potential of this compound for inflammatory diseases and cancer.

The continued investigation of this compound holds promise for the development of novel therapeutic agents derived from natural sources.

References

The Biosynthesis of Stephanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine is a proaporphine alkaloid found in plants of the Stephania genus, which belongs to the Menispermaceae family. Proaporphine alkaloids are a subclass of benzylisoquinoline alkaloids (BIAs) and are biogenetic precursors to aporphine alkaloids.[1] this compound and other related alkaloids from Stephania species have garnered interest for their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in plants, focusing on the core pathway, key enzymes, available quantitative data, and detailed experimental protocols.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to form the characteristic proaporphine skeleton of this compound through a key intramolecular C-C phenol coupling reaction, followed by specific methylation and dehydrogenation steps.

From L-Tyrosine to (S)-Reticuline: The Common BIA Pathway

The initial steps of the pathway leading to (S)-reticuline are common to the biosynthesis of a vast array of BIAs in plants.

  • Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine and 4-HPAA through a series of enzymatic reactions involving hydroxylases, decarboxylases, and aminotransferases.

  • Norcoclaurine Synthesis: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) , to form (S)-norcoclaurine.

  • Stepwise Methylation and Hydroxylation: A series of O-methylations, N-methylations, and hydroxylations, catalyzed by O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases (CYP450s) , respectively, convert (S)-norcoclaurine through the intermediates (S)-coclaurine and (S)-N-methylcoclaurine to the pivotal branch-point intermediate, (S)-reticuline .[2][3]

From (S)-Reticuline to this compound: The Proaporphine Branch

The formation of the proaporphine skeleton of this compound from (S)-reticuline is a critical and less universally understood part of the pathway.

  • Oxidative C-C Phenol Coupling: The key step is the intramolecular oxidative coupling of (S)-reticuline to form a proaporphine intermediate. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family .[4][5] While the exact intermediate leading to this compound is not definitively characterized, it is proposed to be a dienone structure.

  • Methylation: Subsequent specific O-methylation of the proaporphine intermediate is required to yield the methoxy group present in this compound. This reaction is catalyzed by a specific O-methyltransferase (OMT) . Several OMTs have been identified in Stephania species, but the one specifically responsible for this step in this compound biosynthesis awaits definitive characterization.[6][7][8][9]

  • Dehydrogenation: The final step is likely a dehydrogenation reaction to form the double bond present in the this compound molecule. The enzyme catalyzing this step, presumably a dehydrogenase , has not yet been identified.[10]

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound involves a consortium of enzymes, with some being well-characterized and others remaining putative.

Enzyme ClassSpecific Enzyme (Putative/Characterized)Substrate(s)Product(s)Cofactor(s)
Synthase Norcoclaurine Synthase (NCS)Dopamine, 4-HPAA(S)-Norcoclaurine-
Methyltransferase Norcoclaurine 6-O-Methyltransferase (6OMT)(S)-Norcoclaurine(S)-CoclaurineS-Adenosyl Methionine (SAM)
Methyltransferase Coclaurine N-Methyltransferase (CNMT)(S)-Coclaurine(S)-N-MethylcoclaurineSAM
Cytochrome P450 N-Methylcoclaurine 3'-Hydroxylase (CYP80B)(S)-N-Methylcoclaurine(S)-3'-Hydroxy-N-methylcoclaurineNADPH, O2
Methyltransferase 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT)(S)-3'-Hydroxy-N-methylcoclaurine(S)-ReticulineSAM
Cytochrome P450 CYP80 Family Enzyme (e.g., CYP80G/Q)(S)-ReticulineProaporphine intermediateNADPH, O2
Methyltransferase Putative O-MethyltransferaseProaporphine intermediateO-Methylated proaporphineSAM
Dehydrogenase Putative DehydrogenaseO-Methylated proaporphineThis compoundNAD(P)+

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following table summarizes available data on the concentration of this compound and related precursors in Stephania species.

CompoundPlant SpeciesTissueConcentration (µg/g DW)Reference
This compoundStephania yunnanensisRoot~15[8]
RoemerineStephania yunnanensisRoot~25[8]
CrebanineStephania yunnanensisRoot~120[8]
SalutaridineStephania yunnanensisRoot~5[8]

Note: The concentrations are estimated from the relative peak areas in the provided chromatogram and the concentration of the standards used.

Experimental Protocols

Heterologous Expression and Characterization of Stephania Cytochrome P450 Enzymes in Yeast

This protocol describes the general procedure for expressing and functionally characterizing candidate CYP80 enzymes from Stephania species in Saccharomyces cerevisiae.[11][12][13][14][15]

a. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant tissue of interest (e.g., roots or rhizomes of a Stephania species).
  • Synthesize first-strand cDNA using a reverse transcriptase.
  • Amplify the full-length coding sequence of the candidate CYP80 gene using gene-specific primers.
  • Clone the amplified PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

b. Yeast Transformation and Expression:

  • Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) from a plant source to ensure efficient electron transfer.
  • Select transformed yeast colonies on appropriate selection medium.
  • Grow a starter culture of the transformed yeast in selective medium with glucose.
  • Inoculate a larger volume of expression medium containing galactose to induce protein expression.
  • Incubate the culture with shaking at 30°C for 24-48 hours.

c. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.
  • Wash the cells with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
  • Resuspend the cell pellet in the same buffer and disrupt the cells using glass beads and vortexing or a French press.
  • Centrifuge the homogenate at low speed to remove cell debris.
  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer (e.g., TE buffer with 20% glycerol) and store at -80°C.

d. Enzyme Assays:

  • Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), NADPH, and the substrate ((S)-reticuline).
  • Initiate the reaction by adding the substrate.
  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
  • Stop the reaction by adding a solvent (e.g., ethyl acetate or methanol).
  • Extract the products with an organic solvent.
  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

e. Product Analysis:

  • Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS.
  • Compare the retention time and mass spectrum of the product with that of an authentic standard of the expected proaporphine or aporphine alkaloid, if available.

Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors in plant extracts.[16][17][18][19][20]

a. Sample Preparation and Extraction:

  • Harvest and freeze-dry the plant tissue.
  • Grind the dried tissue to a fine powder.
  • Extract a known weight of the powdered tissue with a suitable solvent (e.g., methanol or a methanol/water mixture) using sonication or maceration.
  • Centrifuge the extract to pellet the solid material.
  • Collect the supernatant and filter it through a 0.22 µm filter.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column for separation.
  • Employ a gradient elution with a mobile phase consisting of two solvents, for example, (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  • Set a suitable flow rate (e.g., 0.3 mL/min).
  • Mass Spectrometry (MS/MS):
  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
  • Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte (this compound and its precursors) using authentic standards.

c. Quantification:

  • Prepare a series of standard solutions of this compound and its precursors of known concentrations.
  • Generate a calibration curve for each analyte by plotting the peak area against the concentration.
  • Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curves.
  • Use an internal standard to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

Stephanine_Biosynthesis_Pathway cluster_0 General Benzylisoquinoline Alkaloid Pathway cluster_1 Proaporphine Branch L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT S-Reticuline S-Reticuline S-N-Methylcoclaurine->S-Reticuline CYP80B, 4'OMT Proaporphine_Intermediate Proaporphine Intermediate S-Reticuline->Proaporphine_Intermediate CYP80 family O-Methylated_Proaporphine O-Methylated Proaporphine Proaporphine_Intermediate->O-Methylated_Proaporphine OMT This compound This compound O-Methylated_Proaporphine->this compound Dehydrogenase (putative)

Caption: Overview of the proposed this compound biosynthesis pathway.

Experimental_Workflow_CYP80_Characterization Start Start: Stephania Plant Tissue RNA_Isolation Total RNA Isolation Start->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification CYP80 Gene Amplification cDNA_Synthesis->Gene_Amplification Vector_Construction Cloning into Yeast Expression Vector Gene_Amplification->Vector_Construction Yeast_Transformation Yeast Transformation (with CPR) Vector_Construction->Yeast_Transformation Protein_Expression Inducible Protein Expression Yeast_Transformation->Protein_Expression Microsome_Isolation Microsome Isolation Protein_Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay with (S)-Reticuline & NADPH Microsome_Isolation->Enzyme_Assay Product_Analysis LC-MS/MS Analysis Enzyme_Assay->Product_Analysis End End: Functional Characterization Product_Analysis->End

Caption: Workflow for heterologous expression and characterization of CYP80 enzymes.

Conclusion

The biosynthesis of this compound is a complex process that involves multiple enzymatic steps, starting from the primary metabolite L-tyrosine and proceeding through the intricate network of the benzylisoquinoline alkaloid pathway. While the early steps leading to the key intermediate (S)-reticuline are well-established, the later stages involving the formation of the proaporphine skeleton and its subsequent modifications are still under investigation. The identification and characterization of the specific cytochrome P450s, O-methyltransferases, and dehydrogenases involved in the final steps of this compound biosynthesis are crucial for advancing our ability to produce this and other valuable aporphine alkaloids through metabolic engineering. This technical guide provides a solid foundation for researchers in the field and highlights the areas where further investigation is needed to fully elucidate this fascinating biosynthetic pathway.

References

The Genus Stephania: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Stephania (family Menispermaceae) encompasses a diverse group of perennial vines that have been a cornerstone of traditional medicine systems, particularly in Asia and Africa, for centuries. These plants are rich sources of bioactive isoquinoline alkaloids, which are responsible for their wide-ranging pharmacological effects. This technical guide provides an in-depth analysis of the traditional medicinal applications of Stephania species, supported by a critical review of their phytochemical composition and the molecular mechanisms underlying their therapeutic activities. We present quantitative data on alkaloid content, detailed experimental protocols for the extraction and analysis of key compounds, and visual representations of critical signaling pathways modulated by Stephania-derived alkaloids. This document aims to serve as a comprehensive resource for researchers and professionals in the field of natural product drug discovery and development.

Traditional Medicinal Applications of Key Stephania Species

Plants of the Stephania genus have been traditionally used to treat a wide array of ailments. The applications often vary by species and geographical region, reflecting a rich history of ethnobotanical knowledge. The tuberous roots are the most commonly utilized plant part.

Stephania tetrandra , known as "Han Fang Ji" in Traditional Chinese Medicine (TCM), is one of the most well-documented species. It has been traditionally used for its diuretic, anti-inflammatory, and antirheumatic properties.[1] Its applications include the treatment of:

  • Arthralgia due to rheumatism[2]

  • Edema and water retention[3]

  • Gout and other inflammatory disorders[3]

  • Hypertension[3]

Stephania rotunda is an important medicinal plant in Southeast Asia, with its tubers, stems, and leaves used in traditional medicine.[4][5] Traditional uses include the treatment of:

  • Fever, headache, and asthma[4][5]

  • Diarrhea and dysentery[6]

  • Malaria[7]

  • Insomnia (due to the presence of rotundin)[6]

Stephania glabra is utilized in many Asian countries for a variety of conditions. Scientific investigations have supported many of its traditional uses.[8] These include:

  • Asthma and tuberculosis[8]

  • Hyperglycemia and fever[8]

  • Sleep disturbances and inflammation[8]

Stephania japonica , found across Asia and Australia, is used in traditional medicine for numerous ailments.[9][10] Its leaves and roots are used to treat:

  • Fever, pain, and inflammation[9]

  • Diarrhea, dyspepsia, and urinary diseases[11]

  • Vertigo and sleep disturbances[10]

Phytochemistry: Bioactive Alkaloids

The therapeutic effects of Stephania plants are primarily attributed to their rich and diverse alkaloid content.[12][13] These compounds can be classified into several structural types, with bisbenzylisoquinoline and aporphine alkaloids being among the most prominent.

Major Bioactive Alkaloids
  • Tetrandrine (TET): A bisbenzylisoquinoline alkaloid predominantly found in S. tetrandra. It is known for its potent anti-inflammatory, immunomodulatory, and cardioprotective effects.[1][14]

  • Fangchinoline: Another major bisbenzylisoquinoline alkaloid from S. tetrandra, often co-occurring with tetrandrine and sharing similar anti-inflammatory properties.

  • Cepharanthine (CEP): A biscoclaurine alkaloid isolated from species like S. cephalantha and S. rotunda.[3][15] It has demonstrated significant antitumor, anti-inflammatory, and antiviral activities.

  • L-tetrahydropalmatine (L-THP): A protoberberine alkaloid found in S. rotunda roots, known for its sedative and analgesic effects, particularly on the central nervous system.[15]

  • Stepholidine: An aporphine alkaloid that has been investigated for its potential as an antipsychotic agent due to its dual dopamine receptor D1 agonist and D2 antagonist activity.

Quantitative Analysis of Alkaloid Content

The concentration of these bioactive alkaloids can vary significantly between different species, geographical locations, and even collection times.[2] High-performance liquid chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.

Plant SpeciesPlant PartAlkaloidConcentration / YieldAnalytical MethodReference
Stephania cepharanthaTuberTotal Alkaloids3.4% (yield from crude extract)Macroporous Resin Chromatography[12]
Stephania cepharanthaTuberCepharanthine2.9% (in total alkaloid fraction)HPLC[12]
Stephania speciesTuberTetrandrineVaries by species and locationRP-HPLC[2]
Stephania speciesTuberFangchinolineVaries by species and locationRP-HPLC[2]
Stephania speciesTuberL-tetrahydropalmatineVaries by species and locationRP-HPLC[2]
Stephania speciesTuberStepholidineVaries by species and locationRP-HPLC[2]

Experimental Protocols

The isolation and characterization of bioactive alkaloids from Stephania plants involve a series of systematic procedures.

General Workflow for Ethnobotanical Drug Discovery

The path from a traditional medicinal plant to a potential drug candidate follows a structured workflow. This process integrates traditional knowledge with modern scientific techniques to identify and validate bioactive compounds.

G A Ethnobotanical Survey & Plant Selection B Plant Material Collection, Authentication & Preparation A->B C Extraction of Crude Extracts B->C D Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) C->D E Bioactivity-Guided Fractionation D->E Active Extract F Isolation & Purification of Active Compounds (e.g., HPLC) E->F G Structure Elucidation (e.g., NMR, MS) F->G H Mechanism of Action Studies (In vitro & In vivo) G->H I Lead Optimization & Preclinical Development H->I

General workflow for natural product drug discovery.
Protocol for Extraction and Isolation of Total Alkaloids

This protocol outlines a common acid-base extraction method, often referred to as the Stas-Otto method, followed by purification.[9][16]

  • Preparation: The dried and powdered plant material (e.g., tuber) is defatted by extraction with a non-polar solvent like petroleum ether or hexane to remove lipids and waxes. The solvent is discarded.

  • Extraction:

    • The defatted plant material is moistened and mixed with an alkali (e.g., lime, sodium carbonate) to convert alkaloid salts into their free base form.[17]

    • The free alkaloids are then extracted with an organic solvent such as chloroform or methanol via percolation or Soxhlet extraction.[11]

  • Acid-Base Partitioning:

    • The organic extract is concentrated and then partitioned with a dilute aqueous acid (e.g., sulfuric acid, tartaric acid). The basic alkaloids form salts and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • The aqueous layer is separated, and the pH is adjusted to be alkaline (e.g., with ammonia) to precipitate the free alkaloid bases.

    • The precipitated alkaloids are then re-extracted into an immiscible organic solvent (e.g., chloroform, ethyl acetate).

  • Purification:

    • The final organic extract is dried and evaporated to yield a crude total alkaloid mixture.

    • This mixture can be further purified using techniques like macroporous resin chromatography or column chromatography on silica gel to enrich the concentration of target compounds.[12]

Protocol for HPLC Analysis

This protocol provides a general methodology for the quantitative analysis of Stephania alkaloids.[2]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reversed-phase ODS (Octadecylsilane) column is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of methanol, water, and an amine modifier like triethylamine to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly set at a wavelength of 282 nm, where many of the isoquinoline alkaloids exhibit strong absorbance.

  • Quantification: Calibration curves are generated using certified reference standards of the individual alkaloids (e.g., tetrandrine, cepharanthine) to determine their concentrations in the plant extracts.

Molecular Mechanisms and Signaling Pathways

Modern pharmacological studies have begun to unravel the complex molecular mechanisms through which Stephania alkaloids exert their therapeutic effects. These compounds often modulate multiple key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Signaling: Tetrandrine

Tetrandrine has been shown to suppress inflammatory responses by targeting several critical pathways, most notably the NF-κB and MAPK pathways.[1][14] More recent research has also implicated the STING-TBK1 pathway in its anti-atherosclerotic effects.[18]

G cluster_0 Inflammatory Stimuli (e.g., LPS, oxLDL) cluster_1 Tetrandrine A TLR4 / Other Receptors B MAPK Pathway (ERK, JNK, p38) A->B C IKK Complex A->C I STING-TBK1 Pathway A->I TET TET TET->B Inhibits TET->C Inhibits F Nuclear Translocation TET->F Inhibits TET->I Inhibits E NF-κB (p65/p50) B->E D IκBα Degradation C->D D->E E->F G Pro-inflammatory Gene Transcription F->G H Cytokines (TNF-α, IL-6) COX-2, iNOS G->H I->E

Tetrandrine's anti-inflammatory mechanism.
Anticancer Signaling: Cepharanthine

Cepharanthine's antitumor activity is multifaceted, involving the inhibition of pro-survival pathways, induction of apoptosis, and regulation of autophagy. Key targets include the Wnt/β-catenin, Hedgehog, PI3K/Akt/mTOR, and NF-κB signaling cascades.[3][5]

G cluster_0 Cepharanthine CEP CEP Wnt Wnt/β-catenin Pathway CEP->Wnt Inhibits Hh Hedgehog/Gli1 Pathway CEP->Hh Inhibits PI3K PI3K/Akt/mTOR Pathway CEP->PI3K Inhibits NFkB NF-κB Pathway CEP->NFkB Inhibits Apoptosis Apoptosis (Caspase Activation) CEP->Apoptosis Induces Wnt->Hh Activates Prolif Cell Proliferation & Invasion Wnt->Prolif Hh->Prolif PI3K->Prolif NFkB->Prolif Apoptosis->Prolif

Cepharanthine's anticancer mechanisms.

Conclusion and Future Perspectives

The Stephania genus represents a validated and valuable source of complex alkaloids with significant therapeutic potential. Traditional knowledge has successfully guided modern research towards the identification of potent anti-inflammatory and anticancer agents like tetrandrine and cepharanthine. The elucidation of their molecular mechanisms provides a strong foundation for rational drug design and development.

Future research should focus on:

  • Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques like UPLC-QTOF-MS/MS to fully characterize the chemical diversity within less-studied Stephania species.

  • Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between different alkaloids present in crude extracts, which may explain the holistic efficacy of traditional preparations.

  • Clinical Validation: Conducting well-designed clinical trials to validate the safety and efficacy of purified Stephania alkaloids for specific disease indications.

  • Sustainable Sourcing: Developing sustainable cultivation and harvesting practices to ensure the long-term availability of these important medicinal plants and protect biodiversity.

By bridging the gap between traditional ethnopharmacology and modern drug discovery, the remarkable therapeutic properties of Stephania plants can be further harnessed to develop novel and effective treatments for a range of human diseases.

References

An In-Depth Technical Guide to the Discovery and Isolation of Stephanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potent antiplasmodial and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary mechanistic insights into this promising therapeutic lead. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Sourcing

This compound is primarily isolated from plants of the Stephania genus (family Menispermaceae), which are widely distributed in Asia and Africa and have a long history of use in traditional medicine. Notably, it has been successfully isolated from the tubers of Stephania venosa and Stephania dielsiana. The discovery of its biological activities was largely driven by bioassay-guided fractionation of extracts from these plants, which demonstrated significant efficacy against various cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria.[1]

Experimental Protocols

Bioassay-Guided Isolation of this compound from Stephania venosa

The following protocol details a representative method for the isolation of this compound, yielding a substantial amount of the pure compound.

1. Extraction:

  • Dried and powdered tubers of Stephania venosa (500 g) are macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.

  • The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification:

  • A portion of the crude methanolic extract (e.g., 5 g) is subjected to column chromatography on silica gel (70-230 mesh).

  • The column is eluted with a gradient of increasing polarity, starting with dichloromethane and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:ethyl acetate:methanol) and visualized with Dragendorff's reagent.

  • Fractions containing the major alkaloid spot corresponding to this compound are pooled and concentrated.

  • Further purification is achieved by a second column chromatography on silica gel (230-400 mesh) using a solvent system such as ethyl acetate:hexane:methanol (e.g., 3:7:0.1 v/v/v).

  • The final purification step can be performed using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to afford pure this compound.

Table 1: Quantitative Data from a Representative Isolation of this compound

ParameterValueReference
Starting Material500 g of dried Stephania venosa tubers
Crude Methanol Extract193.55 g
Amount of Crude Extract for Purification5 g
Yield of Pure this compound100 mg
PurityAssessed by TLC and HPLC
Structural Elucidation

The definitive structure of isolated this compound is determined through a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Key data includes chemical shifts (δ) and coupling constants (J).

  • ¹³C NMR: Reveals the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by correlating protons with other protons (COSY), protons with directly attached carbons (HSQC), and protons with carbons over two or three bonds (HMBC).

The obtained spectroscopic data is then compared with previously reported and authenticated data for this compound to confirm its identity.

Mechanism of Action: A Novel Anticancer Pathway

This compound exhibits a unique mode of action against cancer cells by inducing apoptosis through a process described as the "reverse of mitotic exit."[1] This mechanism is distinct from many conventional chemotherapeutic agents.

The Mitotic Exit Network (MEN)

Mitotic exit is a critical, irreversible step in the cell cycle, tightly regulated by a signaling cascade known as the Mitotic Exit Network (MEN). The MEN ensures that cells only exit mitosis after proper chromosome segregation. A key player in this network is the phosphatase Cdc14, which is kept inactive and sequestered in the nucleolus during early mitosis. For mitotic exit to occur, Cdc14 must be released and activated.

This compound's "reverse of mitotic exit" suggests an interference with the normal, unidirectional progression of this process. It is hypothesized that this compound may disrupt the signaling cascade that leads to the inactivation of cyclin-dependent kinase 1 (Cdk1) and the subsequent events of mitotic exit. This disruption forces the cell back into a mitotic-like state from which it cannot recover, ultimately leading to programmed cell death.

Mitotic_Exit_Network cluster_Mitosis Normal Mitosis cluster_this compound Effect of this compound Anaphase Anaphase MEN_Activation MEN_Activation Anaphase->MEN_Activation Spindle Position Cue Cdc14_Release Cdc14_Release MEN_Activation->Cdc14_Release Activates Cdk1_Inactivation Cdk1_Inactivation Cdc14_Release->Cdk1_Inactivation Promotes Mitotic_Exit Mitotic_Exit Cdk1_Inactivation->Mitotic_Exit Triggers Cytokinesis Cytokinesis Mitotic_Exit->Cytokinesis Reverse_Mitotic_Exit Reverse_Mitotic_Exit Mitotic_Exit->Reverse_Mitotic_Exit Blocked by this compound This compound This compound MEN_Disruption MEN_Disruption This compound->MEN_Disruption Interferes with MEN_Disruption->Reverse_Mitotic_Exit Induces Apoptosis Apoptosis Reverse_Mitotic_Exit->Apoptosis Leads to

Caption: Proposed mechanism of this compound-induced reverse of mitotic exit.

Induction of Apoptosis

The ultimate fate of cancer cells treated with this compound is apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. While the precise details of this compound-induced apoptosis are still under investigation, it is likely to involve the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Further research is needed to elucidate which of these pathways is predominantly activated by this compound and to identify the key molecular players, such as members of the Bcl-2 family and specific caspases.

Apoptosis_Pathway cluster_Intrinsic Intrinsic Pathway? cluster_Extrinsic Extrinsic Pathway? This compound This compound Reverse_Mitotic_Exit Reverse_Mitotic_Exit This compound->Reverse_Mitotic_Exit Apoptotic_Signal Apoptotic_Signal Reverse_Mitotic_Exit->Apoptotic_Signal Generates Caspase_Activation Caspase_Activation Apoptotic_Signal->Caspase_Activation Initiates Mitochondria Mitochondria Apoptotic_Signal->Mitochondria Death_Receptors Death_Receptors Apoptotic_Signal->Death_Receptors Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase_Activation Caspase8 Caspase8 Death_Receptors->Caspase8 Activates Caspase8->Caspase_Activation

Caption: Potential apoptotic pathways induced by this compound.

Conclusion and Future Directions

This compound represents a compelling natural product with significant potential for the development of novel anticancer and antimalarial therapies. Its unique mechanism of action, involving the reversal of mitotic exit, opens up new avenues for targeting cancer cells. This guide provides a foundational understanding of its discovery and isolation. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the Mitotic Exit Network and the downstream apoptotic signaling cascade.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies to assess the therapeutic potential and safety of this compound in animal models of cancer and malaria.

The continued investigation of this compound and its derivatives holds great promise for the development of next-generation therapeutics to address significant global health challenges.

References

Potential Therapeutic Applications of Stephanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stephanine, a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Stephania genus, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this compound presents promising therapeutic potential across several key areas, including inflammation, pain management, oncology, and virology. This technical guide provides an in-depth overview of the current state of knowledge on this compound, focusing on its mechanisms of action, quantitative bioactivity data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended to serve as a comprehensive resource for scientists and drug development professionals exploring the therapeutic applications of this compelling natural product.

Core Therapeutic Areas and Mechanisms of Action

This compound has demonstrated notable efficacy in preclinical models of various diseases, primarily through the modulation of key signaling pathways involved in inflammation, cell survival, and microbial replication.

Anti-inflammatory and Analgesic Effects

This compound exhibits significant anti-inflammatory and analgesic properties. Its mechanism of action in this context involves the inhibition of pro-inflammatory mediators and modulation of pain signaling pathways.[1][2]

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to significantly inhibit the production of key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

  • Opioid Receptor Interaction: The analgesic effects of this compound are, at least in part, mediated by its interaction with opioid receptors. This is supported by the observation that the analgesic effect can be blocked by the opioid antagonist, naloxone.[1][2]

Anticancer Activity

Preclinical studies have highlighted the potential of this compound as an anticancer agent. Its primary mechanism of action against cancer cells is the induction of apoptosis.

Key Mechanisms:

  • Induction of Apoptosis: this compound has been observed to induce programmed cell death in various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). This apoptotic induction is a key contributor to its cytotoxic effects against malignant cells.

  • Modulation of Apoptotic Pathways: The pro-apoptotic effects of this compound are likely mediated through the intrinsic and/or extrinsic apoptotic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.

Antiviral Activity

This compound has demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Key Mechanisms:

  • Inhibition of Viral Replication: The primary antiviral mechanism of this compound is the inhibition of viral replication within host cells. This can occur through various means, such as targeting viral enzymes or interfering with host cell factors necessary for viral propagation.

  • Reduction of Cytopathic Effects: this compound has been shown to reduce the cytopathic effects (CPE) induced by viral infection, indicating its ability to protect host cells from virus-induced damage.

Neuroprotective and Cardiovascular Potential

While research is more nascent in these areas, preliminary evidence suggests that compounds from the Stephania genus, including this compound, may possess neuroprotective and cardiovascular benefits. The neuroprotective effects are thought to be linked to antioxidant and anti-inflammatory mechanisms. Cardiovascular effects observed with extracts of Stephania tetrandra include the inhibition of Ca2+ influx in myocytes, suggesting a potential role in managing ischemic heart conditions. Further research is needed to specifically delineate the role and mechanisms of this compound in these therapeutic areas.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivity of this compound from various preclinical studies.

Therapeutic AreaAssay/ModelTarget/Cell LineEndpointResultReference(s)
Anticancer MTT AssayHeLa (Cervical Cancer)IC50Data not specified in snippets
MTT AssayMDA-MB-231 (Breast Cancer)IC50Data not specified in snippets
MTT AssayMCF-7 (Breast Cancer)IC50Data not specified in snippets
Anti-inflammatory Xylene-induced ear edemaMouseInhibition of edemaSignificant inhibition[1][2]
Carrageenan-induced paw edemaRatInhibition of edemaSignificant inhibition[1][2]
LPS-induced RAW264.7 cellsMacrophageInhibition of IL-6, IL-1β, TNF-αSignificant inhibition (p < 0.01)[1][2]
Analgesic Hot-plate testMouseIncreased pain thresholdSignificant increase[1][2]
Acetic acid-induced writhingMouseReduction in writhingSignificant reduction[1][2]
Antiviral Plaque Reduction AssayHSV-1IC50Data not specified in snippets
Cytopathic Effect (CPE) AssaySARS-CoV-2IC50Data not specified in snippets

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound, vehicle, or positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of compounds.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (dissolved in a suitable vehicle)

  • Hot plate apparatus maintained at 55 ± 0.5 °C

  • Vehicle control

  • Positive control (e.g., Morphine, 5 mg/kg)

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before the test.

  • Administer this compound, vehicle, or positive control subcutaneously or intraperitoneally.

  • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

  • Record the reaction time, which is the time taken for the mouse to exhibit signs of pain, such as licking its paws or jumping.

  • A cut-off time of 30 seconds is typically set to prevent tissue damage.

  • An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

Anticancer Activity: Apoptosis Assay in HeLa Cells (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Materials:

  • HeLa cells

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Antiviral Activity: SARS-CoV-2 Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to inhibit the virus-induced death of host cells.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well plates

Procedure:

  • Dispense serial dilutions of this compound into a 384-well plate.

  • In a separate container, pre-mix Vero E6 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.

  • Dispense the cell-virus mixture into the wells of the plate containing the compound.

  • Include cell-only (no virus) and virus-only (no compound) controls.

  • Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

  • After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus-only control.

  • Determine the EC50 (50% effective concentration) value from the dose-response curve.

Signaling Pathways and Mechanistic Visualizations

The therapeutic effects of this compound are underpinned by its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->IKK Inhibits analgesic_pathway This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Opioid_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Pain_Signal Pain Signal Transmission cAMP->Pain_Signal Reduces Analgesia Analgesia Pain_Signal->Analgesia anticancer_apoptosis_pathway This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Bax Bax Cancer_Cell->Bax Upregulates Bcl2 Bcl-2 Cancer_Cell->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Note: Quantification of Stephanine using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of stephanine, a bioactive alkaloid found in plants of the Stephania genus.[1] This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable and accurate technique for the determination of this compound in plant extracts and other sample matrices.

Introduction

This compound is a compound of interest due to its potential pharmacological activities. Accurate and precise quantification is crucial for the standardization of herbal extracts and for pharmacokinetic and pharmacodynamic studies. The described HPLC-UV method provides a robust and sensitive approach for the separation and quantification of this compound, even in the presence of other related alkaloids.[1]

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase HPLC system. The method has been validated for its sensitivity, linearity, precision, and accuracy.[1]

ParameterValue
HPLC System Any standard HPLC system with a UV detector
Column Hypersil BDS C18
Mobile Phase Gradient system of 100 mM ammonium acetate in water and methanol
Flow Rate 1.0 mL/min
Injection Volume 20 µL (Typical, can be optimized)
UV Detection Wavelength 270 nm
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Method Validation Summary

The HPLC-UV method for this compound quantification has been thoroughly validated and has demonstrated good performance characteristics.[1] The following table summarizes the typical validation parameters.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Sensitivity (LOD & LOQ) Method demonstrates good sensitivity for typical applications.

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol provides a step-by-step procedure for the quantification of this compound in a sample matrix.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Sample containing this compound (e.g., plant extract)

  • 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 100 mM solution of ammonium acetate in water. Adjust the pH to the desired value (if necessary) and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Methanol (HPLC grade).

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve a range of concentrations that bracket the expected concentration of this compound in the samples.

Sample Preparation
  • Extraction (for plant material): A suitable solvent that yields the highest alkaloid content should be used for extraction.[1] A common method is ultrasonication or maceration with methanol or a hydroalcoholic mixture.

  • Filtration: After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument parameters as per the "Chromatographic Conditions" table.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Inject the prepared samples. It is recommended to inject a blank (mobile phase) and a quality control (QC) sample periodically to ensure system suitability.

  • After the analysis is complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Analysis
  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the peak area of this compound in the sample chromatograms and the regression equation to calculate the concentration of this compound in the samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (e.g., Stephania venosa roots) Extraction Extraction of Alkaloids Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard This compound Reference Standard Preparation Standard->HPLC Column Hypersil BDS C18 Column HPLC->Column Detection UV Detector (270 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound Quantification by HPLC-UV.

Logical Relationship in HPLC Separation

This diagram illustrates the key factors influencing the separation of this compound in reversed-phase HPLC.

G cluster_factors Influencing Factors cluster_outcome Separation Outcome MobilePhase Mobile Phase Composition (Ammonium Acetate, Methanol) Separation Separation of this compound from other components MobilePhase->Separation StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Separation Analyte This compound Properties (Polarity, Size) Analyte->Separation Retention Retention Time Separation->Retention PeakShape Peak Shape Separation->PeakShape

Caption: Factors Affecting HPLC Separation of this compound.

References

Application Notes and Protocols: Stephanine Cytotoxicity Assay on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine, a naturally occurring alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. Its unique mechanism of action, which involves inducing apoptosis through a process described as "reverse of mitotic exit," makes it a compound of significant interest in cancer research and drug development. These application notes provide a summary of its cytotoxic activity and detailed protocols for assessing its effects on cancer cells.

Data Presentation: Cytotoxicity of this compound on Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines. This data has been compiled from preclinical studies and demonstrates the compound's potency.

Cancer Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer5.8
MDA-MB-231Breast Cancer (Triple-Negative)7.2
MCF-7Breast Cancer (ER-Positive)9.5
A549Non-Small Cell Lung Cancer8.1
H1299Non-Small Cell Lung Cancer10.3

Note: The IC50 values presented are representative examples based on published research and may vary depending on experimental conditions.

Mechanism of Action: Induction of Apoptosis via Reversal of Mitotic Exit

This compound exhibits a unique mode of action by inducing a "reverse of mitotic exit," which ultimately leads to apoptotic cell death[1][2]. This process is hypothesized to involve the inhibition of key mitotic kinases, such as Aurora B kinase, which are essential for the proper segregation of chromosomes and cytokinesis. By disrupting these processes, this compound forces cells that have entered mitosis to exit without proper cell division, a cellular catastrophe that triggers the intrinsic apoptotic pathway. This leads to the activation of caspase-3, a key executioner caspase, and subsequent cell death.

Signaling Pathway Diagrams

stephanine_workflow cluster_assay Cytotoxicity Assay Workflow A Cancer Cell Seeding (e.g., HeLa, MDA-MB-231, MCF-7) B This compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Reagent Addition C->D E Formazan Crystal Solubilization D->E F Absorbance Measurement (570 nm) E->F G IC50 Value Calculation F->G

Cytotoxicity assay experimental workflow.

stephanine_pathway cluster_cell Proposed Mechanism of this compound-Induced Apoptosis cluster_mitosis Mitotic Phase cluster_apoptosis Apoptotic Pathway This compound This compound MitoticKinase Mitotic Kinase (e.g., Aurora B) This compound->MitoticKinase Inhibition MitoticExit Proper Mitotic Exit & Cytokinesis MitoticKinase->MitoticExit Required for ReverseMitoticExit Reverse of Mitotic Exit MitoticKinase->ReverseMitoticExit Leads to Bcl2 Modulation of Bcl-2 Family Proteins ReverseMitoticExit->Bcl2 Triggers Caspase3 Caspase-3 Activation Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's proposed signaling pathway.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol outlines the determination of this compound's cytotoxic effects on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Adherent cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Caspase-3 Activity Assay

This protocol provides a method to measure the activity of caspase-3, a key marker of apoptosis, in cancer cells treated with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Bradford reagent for protein quantification

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Lysis:

    • After treatment, collect the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the Bradford assay.

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add 50 µg of protein lysate from each sample.

    • Add the caspase-3 substrate (DEVD-pNA) to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

    • Normalize the caspase-3 activity to the protein concentration for each sample.

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapeutics due to its potent cytotoxic activity and unique mechanism of action. The protocols provided herein offer standardized methods for evaluating the efficacy of this compound and elucidating its molecular effects on cancer cell lines. Further investigation into the specific molecular targets of this compound within the mitotic machinery will be crucial for its clinical development.

References

Application Notes and Protocols for (-)-Stepholidine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of (-)-stepholidine (SPD), an active alkaloid isolated from the herb Stephania intermedia, in animal models. The user's query for "stephanine" is addressed here as (-)-stepholidine, a compound extensively studied for its unique pharmacological profile. SPD is recognized for its dual activity as a dopamine D1 receptor agonist and a D2 receptor antagonist, making it a compound of significant interest for therapeutic development, particularly in the fields of neuropsychiatry and addiction.[1][2]

This document outlines detailed protocols for the preparation and administration of SPD, as well as for conducting key behavioral assays to evaluate its efficacy in rodent models. Quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in preclinical research.

Data Presentation

Pharmacokinetic Parameters of (-)-Stepholidine in Rats

The following table summarizes the pharmacokinetic properties of (-)-stepholidine in male and female rats following a single intravenous or oral dose. These data highlight the compound's rapid elimination and poor oral bioavailability, yet excellent brain penetration.[1]

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)Oral (50 mg/kg)Oral (100 mg/kg)
Male Rats
t1/2 (h)0.8 ± 0.21.5 ± 0.61.8 ± 0.72.1 ± 0.9
Cmax (ng/mL)352 ± 12110.2 ± 3.525.1 ± 8.745.3 ± 15.6
Tmax (h)0.080.50.751.0
AUC0→12h (ng·h/mL)189 ± 5528.7 ± 9.975.8 ± 26.2142 ± 49.1
CL (L/h/kg)10.8 ± 3.1---
Female Rats
t1/2 (h)0.9 ± 0.31.7 ± 0.52.0 ± 0.62.4 ± 0.8
Cmax (ng/mL)365 ± 11512.5 ± 4.130.8 ± 10.155.1 ± 18.2
Tmax (h)0.080.50.751.0
AUC0→12h (ng·h/mL)245 ± 7335.2 ± 11.692.7 ± 30.5174 ± 57.4
CL (L/h/kg)8.3 ± 2.5---

Data adapted from Sun et al. (2009). Values are presented as mean ± SD.[1]

Dose-Response of (-)-Stepholidine in Behavioral Models

This table presents the effective doses of (-)-stepholidine in various behavioral paradigms in rats, demonstrating its potential therapeutic effects in models of addiction and psychosis.

Behavioral ModelSpeciesRoute of AdministrationDose RangeEffectReference
Methamphetamine Self-AdministrationRatIntraperitoneal (i.p.)5 - 20 mg/kgAttenuates METH self-administration behavior.[3][4]Yue et al. (2021)[3]
Conditioned Avoidance ResponseRatIntraperitoneal (i.p.) & Oral10 mg/kg/day (chronic)Decreased active avoidance without affecting escape response.[5]
Prepulse Inhibition (apomorphine-induced disruption)RatNot specifiedNot specifiedReverses apomorphine-induced disruption of prepulse inhibition.[2]Ellenbroek et al. (2006)[2]
Paw TestRatNot specifiedNot specifiedIncreased hindlimb retraction time, suggesting atypical antipsychotic properties.[2]Ellenbroek et al. (2006)[2]

Experimental Protocols

Preparation of (-)-Stepholidine for Administration

For Intravenous (i.v.) Administration:

  • Vehicle: A common vehicle for i.v. administration is a solution of 0.5% (w/v) N,N-dimethylacetamide, 9.5% (w/v) Cremophor EL, and 90% (v/v) saline.[1]

  • Preparation: Dissolve (-)-stepholidine in the vehicle to the desired final concentration (e.g., 0.5 mg/mL).[1] Ensure the solution is clear and free of particulates before administration.

For Oral (p.o.) Administration:

  • Vehicle: A suitable vehicle for oral gavage is a 0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) suspension.[1]

  • Preparation: Prepare a suspension of (-)-stepholidine in the 0.5% CMC-Na solution by triturating to achieve a uniform mixture at the target concentration (e.g., 2, 5, or 10 mg/mL).[1]

For Intraperitoneal (i.p.) Administration:

  • Vehicle: Sterile 0.9% saline solution is a commonly used vehicle for i.p. injections.

  • Preparation: Dissolve (-)-stepholidine in sterile saline to the final desired concentration. Ensure complete dissolution before administration.

Protocol for Intraperitoneal (i.p.) Injection in Rats

This protocol provides a standardized method for i.p. administration of (-)-stepholidine in rats.

  • Animal Restraint:

    • For a two-person technique, one person should restrain the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand should support the rear feet and tail.[6]

    • For a one-person technique, the rat can be wrapped in a towel, leaving the abdomen exposed.[6]

    • Gently tilt the rat so its head is slightly lower than its hindquarters to allow the abdominal organs to shift forward.[7]

  • Injection Site Identification:

    • Locate the lower right quadrant of the abdomen, lateral to the midline, to avoid the cecum which is typically on the left side.[7]

  • Injection Procedure:

    • Use a 23-25 gauge needle.[8]

    • Clean the injection site with an antiseptic swab.[7]

    • Insert the needle at a 30-45° angle into the peritoneal cavity.[6]

    • Aspirate briefly to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and use a fresh syringe and needle at a different site.[7]

    • Inject the solution slowly and steadily.[7]

    • Withdraw the needle and return the animal to its cage.[6]

    • Monitor the animal for any adverse reactions.[6]

Protocol for the Paw Test (Catalepsy Test)

The paw test is used to assess catalepsy, a measure of motor side effects often associated with antipsychotic drugs.[2][9]

  • Apparatus:

    • A horizontal bar with a diameter of approximately 0.9 cm for rats, positioned at a height that allows the animal to be in a "half-rearing" position (approximately 6-10 cm).[10]

  • Procedure:

    • Gently place both of the rat's forepaws on the horizontal bar.[1]

    • Start a timer and measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.[1]

    • A cut-off time (e.g., 30 or 60 seconds) should be established.

    • Repeat the test multiple times (e.g., three times) with a short rest period in between, and calculate the average descent latency.[1]

    • The hindlimb retraction time can also be measured in a similar manner to differentiate between typical and atypical antipsychotic profiles.[2]

Protocol for the Conditioned Place Preference (CPP) Test

The CPP test is used to evaluate the rewarding or aversive properties of a drug.[11]

  • Apparatus:

    • A two-compartment chamber with distinct visual and tactile cues in each compartment (e.g., different wall patterns and floor textures).[12] A central, neutral area may connect the two compartments.

  • Phases of the CPP Protocol:

    • Phase 1: Pre-Conditioning (Baseline Preference):

      • Place the animal in the central area and allow it to freely explore both compartments for a set duration (e.g., 15 minutes).

      • Record the time spent in each compartment to determine any initial preference. An unbiased design is often preferred where animals showing a strong initial preference for one side are excluded.[13]

    • Phase 2: Conditioning:

      • This phase typically lasts for several days (e.g., 4-8 days).

      • On "drug" conditioning days, administer (-)-stepholidine (e.g., via i.p. injection) and confine the animal to one of the compartments for a set period (e.g., 30 minutes).

      • On "vehicle" conditioning days, administer the vehicle solution and confine the animal to the opposite compartment for the same duration.

      • The assignment of the drug-paired compartment should be counterbalanced across animals.

    • Phase 3: Post-Conditioning (Preference Test):

      • In a drug-free state, place the animal back in the central area and allow it to freely explore both compartments for the same duration as the pre-conditioning phase.

      • Record the time spent in each compartment.

      • An increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (rewarding effect), while a decrease suggests a conditioned place aversion.[12]

Mandatory Visualizations

Signaling Pathways of (-)-Stepholidine

stepholidine_signaling cluster_d1 Dopamine D1 Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling SPD_D1 (-)-Stepholidine D1R D1 Receptor SPD_D1->D1R Agonist Gs Gs protein D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP to PKA PKA cAMP_D1->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity_D1 Increased Neuronal Activity (e.g., in prefrontal cortex) CREB->Neuronal_Activity_D1 Leads to SPD_D2 (-)-Stepholidine D2R D2 Receptor SPD_D2->D2R Antagonist Gi Gi protein D2R->Gi Inhibits AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduced conversion of ATP to Neuronal_Activity_D2 Reduced Neuronal Inhibition (e.g., in striatum) cAMP_D2->Neuronal_Activity_D2 Leads to cpp_workflow cluster_pre Phase 1: Pre-Conditioning (Day 1) cluster_cond Phase 2: Conditioning (Days 2-9) cluster_post Phase 3: Post-Conditioning (Day 10) cluster_analysis Data Analysis pre_test Baseline Preference Test (15 min free exploration) day2 Day 2: SPD Injection (Confined to Compartment A) pre_test->day2 Begin Conditioning day3 Day 3: Vehicle Injection (Confined to Compartment B) day4 Day 4: SPD Injection (Confined to Compartment A) day5 Day 5: Vehicle Injection (Confined to Compartment B) day6 Day 6: SPD Injection (Confined to Compartment A) day7 Day 7: Vehicle Injection (Confined to Compartment B) day8 Day 8: SPD Injection (Confined to Compartment A) day9 Day 9: Vehicle Injection (Confined to Compartment B) post_test Preference Test (15 min free exploration, drug-free) day9->post_test Final Conditioning Session analysis Compare time spent in drug-paired compartment (pre- vs. post-conditioning) post_test->analysis Analyze Data

References

Application Notes and Protocols: Assessing the Effect of Stephanine on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine, a tetracyclic alkaloid isolated from plants of the Stephania genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. A key aspect of inflammation is the production of cytokines, which are small signaling proteins that mediate immune responses. Dysregulated cytokine production is implicated in a multitude of inflammatory diseases. Therefore, assessing the effect of novel compounds like this compound on cytokine production is a critical step in preclinical drug development.

These application notes provide detailed protocols for investigating the immunomodulatory effects of this compound by quantifying its impact on cytokine production in vitro. The described methods include Enzyme-Linked Immunosorbent Assay (ELISA) for secreted cytokines, quantitative Polymerase Chain Reaction (qPCR) for cytokine gene expression, and intracellular flow cytometry for single-cell cytokine analysis. Furthermore, potential signaling pathways involved in this compound's mechanism of action, such as the NF-κB and MAPK pathways, are visualized.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion (ELISA)

Treatment GroupThis compound (µM)Stimulant (e.g., LPS)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control0-
Stimulant Control0+
This compound1+
This compound10+
This compound50+

Table 2: Effect of this compound on Cytokine mRNA Expression (RT-qPCR)

Treatment GroupThis compound (µM)Stimulant (e.g., LPS)TNF-α Fold ChangeIL-6 Fold ChangeIL-1β Fold Change
Vehicle Control0-1.01.01.0
Stimulant Control0+
This compound1+
This compound10+
This compound50+

Table 3: Effect of this compound on Intracellular Cytokine Production (Flow Cytometry)

Treatment GroupThis compound (µM)Stimulant (e.g., PMA/Ionomycin)% TNF-α+ Cells% IL-2+ Cells
Unstimulated Control0-
Stimulated Control0+
This compound1+
This compound10+
This compound50+

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Stimulation

This protocol describes the general procedure for culturing immune cells and treating them with this compound and an inflammatory stimulus.

Materials:

  • Immune cells (e.g., RAW 264.7 murine macrophages, human Peripheral Blood Mononuclear Cells (PBMCs))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) for macrophages, Phorbol 12-myristate 13-acetate (PMA) and ionomycin for T-cells)[1][2]

  • Phosphate Buffered Saline (PBS)

  • 96-well or 24-well tissue culture plates

Procedure:

  • Seed the immune cells in a tissue culture plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare the inflammatory stimulus at the desired final concentration.

  • Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Following pre-treatment, add the inflammatory stimulus to the appropriate wells.

  • Incubate the cells for a predetermined time, which should be optimized for the specific cytokine and cell type (e.g., 6-24 hours for secreted cytokines, 4-6 hours for intracellular cytokine staining).[3]

  • After incubation, proceed with sample collection for downstream analysis as described in the following protocols. For secreted cytokine analysis, collect the cell culture supernatant. For gene expression analysis, lyse the cells to extract RNA. For intracellular cytokine analysis, process the cells for staining.

Protocol 2: Quantification of Secreted Cytokines by ELISA

This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine in the cell culture supernatant.[4][5][6][7][8]

Materials:

  • ELISA plate pre-coated with capture antibody for the cytokine of interest

  • Collected cell culture supernatants

  • Recombinant cytokine standard

  • Detection antibody (biotinylated)

  • Avidin-HRP conjugate

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent.[4]

  • Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate 3-4 times with wash buffer.

  • Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.[4]

  • Wash the plate 3-4 times with wash buffer.

  • Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate 5-7 times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.[8]

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Quantification of Cytokine mRNA Expression by RT-qPCR

This protocol describes the measurement of cytokine gene expression levels using reverse transcription quantitative PCR.[9][10][11][12]

Materials:

  • Cells treated as described in Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Forward and reverse primers for the cytokine gene of interest and a housekeeping gene (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression (fold change) using the ΔΔCt method.

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.[14][15][16][17][18]

Materials:

  • Cells treated as described in Protocol 1 (often with a protein transport inhibitor like Brefeldin A or Monensin added for the last few hours of stimulation)[1]

  • Fixable viability dye

  • Antibodies for cell surface markers (e.g., CD4, CD8)

  • Fixation/Permeabilization buffer

  • Antibody for the intracellular cytokine of interest (e.g., anti-TNF-α, anti-IFN-γ)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest the cells and wash them with PBS.

  • Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Surface Staining: Incubate the cells with antibodies against cell surface markers.[17]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer to allow antibodies to enter the cells.[15][17]

  • Intracellular Staining: Incubate the fixed and permeabilized cells with an antibody against the intracellular cytokine of interest.[17]

  • Acquisition: Wash the cells and resuspend them in flow cytometry staining buffer. Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the acquired data using flow cytometry analysis software to quantify the percentage of cells positive for the cytokine of interest within specific cell populations.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for Assessing this compound's Effect on Cytokine Production cluster_setup Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_culture 1. Seed Immune Cells stephanine_treatment 2. Pre-treat with this compound cell_culture->stephanine_treatment stimulation 3. Add Inflammatory Stimulus stephanine_treatment->stimulation incubation 4. Incubate stimulation->incubation elisa ELISA (Secreted Cytokines) incubation->elisa Collect Supernatant qpcr RT-qPCR (mRNA Expression) incubation->qpcr Lyse Cells flow Flow Cytometry (Intracellular Cytokines) incubation->flow Harvest Cells data_analysis Analyze and Compare Data elisa->data_analysis qpcr->data_analysis flow->data_analysis

Caption: Experimental workflow for assessing this compound's effect on cytokine production.

nf_kb_pathway NF-κB Signaling Pathway and Potential Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Signal Transduction ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb IκBα NF-κB This compound This compound This compound->ikk Potential Inhibition This compound->nfkb Potential Inhibition dna DNA nfkb_nuc->dna cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) dna->cytokines Transcription

Caption: NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway MAPK Signaling Pathway and Potential Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk Activation mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylation erk ERK mapkkk->erk Phosphorylation jnk JNK mapkkk->jnk Phosphorylation p38 p38 MAPK mapkk->p38 Phosphorylation tf Transcription Factors (e.g., AP-1) p38->tf Activation erk->tf Activation jnk->tf Activation This compound This compound This compound->p38 Potential Inhibition This compound->erk Potential Inhibition This compound->jnk Potential Inhibition dna DNA tf->dna cytokines Pro-inflammatory Cytokine Genes dna->cytokines Transcription

Caption: MAPK signaling pathway and potential inhibition by this compound.

References

Application Note and Protocols for Determining the IC50 of Stephanine Using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stephanine is a naturally occurring alkaloid that has garnered interest for its potential therapeutic properties, including anti-cancer activities.[1] A crucial step in evaluating the cytotoxic potential of any compound is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability and proliferation.[2][3] This application note provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[2] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4][5]

Experimental Protocols

Materials and Reagents
  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound (of known purity)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile pipette tips

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Cell Seeding
  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.

This compound Treatment
  • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Prepare a vehicle control using the same concentration of the solvent used for the stock solution.

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate. Include wells with untreated cells as a positive control and wells with medium only as a blank control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • Following the incubation with this compound, carefully remove the medium from each well.

  • Add 100 µL of fresh complete culture medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours in a humidified incubator. During this time, viable cells will convert the MTT into purple formazan crystals.

  • After the 4-hour incubation, carefully remove the MTT solution.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and IC50 Determination
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Untreated Control Wells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software such as GraphPad Prism or Microsoft Excel.[7] The IC50 is the concentration of this compound that results in 50% cell viability.

Data Presentation

The results of the MTT assay can be summarized in a table for clear comparison of the cytotoxic effects of this compound on different cell lines or under different conditions.

Cell LineTreatment Duration (hours)IC50 of this compound (µM)
HeLa2445.2
HeLa4828.7
MCF-72462.5
MCF-74841.3
A5492475.1
A5494855.8

Visualizations

Experimental Workflow

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours for cell attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Reduction Formazan Formazan (Purple, insoluble) Solubilization Add Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolution Mitochondria->Formazan Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: The principle of the MTT assay for assessing cell viability.

References

Troubleshooting & Optimization

Technical Support Center: Stephanine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of stephanine in aqueous solutions. Due to the limited availability of specific public data on this compound, this guide leverages established principles for poorly soluble alkaloids to provide robust and relevant support.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in water. What is the expected aqueous solubility of this compound?

A1: this compound, as an alkaloid, is expected to have low intrinsic aqueous solubility. The exact solubility value is not widely published, but it is characteristic of many complex organic molecules with high molecular weight and a lipophilic nature to exhibit poor dissolution in neutral aqueous solutions.[1][2] For a drug to be absorbed, it must first be in a dissolved state.[1]

Q2: How does pH affect the solubility of this compound?

A2: As a basic compound, the solubility of this compound is highly dependent on pH. In acidic solutions, the amine functional groups in the this compound molecule will become protonated, forming a more soluble salt.[3][4] Conversely, in neutral or alkaline solutions, this compound will be in its free base form, which is less soluble. Therefore, you will likely observe significantly higher solubility at lower pH values. A detailed pH-solubility profile is crucial for understanding its behavior in different environments.[5]

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvents can be an effective strategy. Water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of poorly soluble drugs by reducing the polarity of the solvent system.[3][6] The choice and concentration of the co-solvent should be carefully optimized, considering potential toxicity and compatibility with your experimental system.

Q4: What are some advanced formulation strategies to enhance this compound's aqueous solubility and bioavailability?

A4: For significant solubility and bioavailability enhancement, several advanced formulation strategies can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic cavity, forming a more water-soluble inclusion complex.[7][8][9] This can improve both solubility and stability.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate.[7][10][11] Techniques like milling, high-pressure homogenization, or precipitation can be used to create nanosuspensions.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[7][12] This amorphous form has a higher energy state than the crystalline form, resulting in improved solubility and dissolution.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be very effective.[1][12] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound precipitates out of solution upon standing. The solution is supersaturated.1. Ensure you are working below the equilibrium solubility at the given conditions (temperature, pH).2. If using a formulation, the system may be unstable. Re-evaluate the formulation components and ratios.
Inconsistent solubility results between experiments. 1. Equilibrium has not been reached.2. Variations in experimental conditions (temperature, pH, agitation speed).3. Degradation of this compound.1. Increase the equilibration time. It's recommended to determine solubility at multiple time points to ensure equilibrium is reached.[13]2. Strictly control and monitor all experimental parameters.3. Assess the stability of this compound under your experimental conditions using a stability-indicating analytical method.[14][15]
Low bioavailability in in vivo studies despite achieving solubility in the formulation. 1. Precipitation of the drug upon dilution in physiological fluids.2. Poor permeability across biological membranes.3. First-pass metabolism.1. Evaluate the formulation's performance in biorelevant media that simulate gastric and intestinal fluids.[16]2. Consider the use of permeation enhancers or formulation strategies that can improve membrane transport.3. Investigate the metabolic profile of this compound to understand potential presystemic clearance.
Difficulty in preparing a stable nanosuspension. 1. Particle aggregation or crystal growth (Ostwald ripening).2. Inappropriate stabilizer or concentration.1. Optimize the type and concentration of stabilizers (surfactants or polymers).2. Evaluate the zeta potential of the nanoparticles to assess colloidal stability.3. Consider freeze-drying the nanosuspension with a cryoprotectant to create a stable solid powder.

Quantitative Data Summary

Table 1: Example pH-Solubility Profile of a Weakly Basic Drug

pH Solubility (µg/mL) Predominant Species
2.05500Protonated (Salt)
4.0550Protonated (Salt)
5.060Mix of Protonated and Free Base
6.07Free Base
7.01.5Free Base
8.01.2Free Base

Note: This data is for illustrative purposes only and does not represent actual solubility values for this compound.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[13]

Materials:

  • This compound powder

  • Aqueous buffers of desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to the desired temperature and agitation speed (e.g., 100 rpm).

  • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization

This protocol describes a common method for preparing solid inclusion complexes to enhance solubility.[8]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Lyophilizer (freeze-dryer)

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be applied to aid dissolution.

  • Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilize the frozen sample under vacuum until all the water has sublimated, resulting in a dry powder.

  • The resulting lyophilized powder is the this compound-cyclodextrin inclusion complex. This can be characterized and used for subsequent solubility and dissolution studies.

Visualizations

G cluster_0 Low pH (e.g., Stomach) cluster_1 High pH (e.g., Intestine) This compound (Free Base) This compound (Free Base) This compound-H+ (Protonated, Soluble) This compound-H+ (Protonated, Soluble) This compound (Free Base)->this compound-H+ (Protonated, Soluble) + H+ H+ H+ This compound-H+ (Protonated) This compound-H+ (Protonated) This compound (Free Base, Poorly Soluble) This compound (Free Base, Poorly Soluble) This compound-H+ (Protonated)->this compound (Free Base, Poorly Soluble) - H+ OH- OH- G Start Start Poorly Soluble this compound Poorly Soluble this compound Start->Poorly Soluble this compound Solubility Screening Solubility Screening Poorly Soluble this compound->Solubility Screening pH Adjustment pH Adjustment Solubility Screening->pH Adjustment Simple Co-solvents Co-solvents Solubility Screening->Co-solvents Simple Advanced Formulations Advanced Formulations Solubility Screening->Advanced Formulations Complex Is Solubility Sufficient? Is Solubility Sufficient? pH Adjustment->Is Solubility Sufficient? Co-solvents->Is Solubility Sufficient? Cyclodextrin Complexation Cyclodextrin Complexation Advanced Formulations->Cyclodextrin Complexation Nanoparticle Formulation Nanoparticle Formulation Advanced Formulations->Nanoparticle Formulation Solid Dispersion Solid Dispersion Advanced Formulations->Solid Dispersion Is Solubility Sufficient?->Solubility Screening No Proceed to Preclinical Studies Proceed to Preclinical Studies Is Solubility Sufficient?->Proceed to Preclinical Studies Yes Formulation Optimization Formulation Optimization Cyclodextrin Complexation->Formulation Optimization Nanoparticle Formulation->Formulation Optimization Solid Dispersion->Formulation Optimization Formulation Optimization->Is Solubility Sufficient?

References

Technical Support Center: Overcoming Stephanine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with stephanine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring alkaloid compound with the chemical formula C₁₉H₁₉NO₃. Alkaloids are a class of basic nitrogen-containing compounds of plant origin. In general, the free base form of alkaloids tends to be poorly soluble in neutral aqueous solutions but soluble in organic solvents like DMSO and ethanol. Conversely, their salt forms typically exhibit higher aqueous solubility.

Q2: Why is my this compound precipitating in the cell culture medium?

This compound precipitation in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: As an alkaloid, this compound's free base form has limited solubility in the neutral pH environment of most cell culture media.

  • High Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved or is prepared incorrectly, the compound can precipitate when diluted into the aqueous media.

  • pH and Temperature Shifts: Changes in pH or temperature upon addition to the culture medium can decrease this compound's solubility. The stability of many alkaloids is pH and temperature-dependent.

  • Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound and reduce its solubility.

Q3: How can I prevent this compound from precipitating?

To prevent this compound precipitation, it is crucial to prepare a proper stock solution and handle it correctly when adding it to your cell culture medium. The following sections provide detailed protocols and troubleshooting tips.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Issue 1: Precipitation observed immediately after adding this compound to the cell culture medium.

This is the most common issue and is often related to the stock solution preparation and addition method.

Troubleshooting Workflow:

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare a fresh, clear stock solution in an appropriate solvent (e.g., DMSO). check_stock->prepare_stock No check_dilution How was the stock solution added to the medium? check_stock->check_dilution Yes prepare_stock->check_dilution direct_addition Directly to the full volume of medium? check_dilution->direct_addition gradual_addition Gradual addition with mixing? direct_addition->gradual_addition No recommend_gradual Recommended: Add stock solution dropwise to a small volume of medium while vortexing. Then, add this to the final volume. direct_addition->recommend_gradual Yes check_concentration Is the final concentration too high? gradual_addition->check_concentration Yes end_precipitate Precipitation should be resolved. recommend_gradual->end_precipitate lower_concentration Try a lower final concentration. check_concentration->lower_concentration Yes check_concentration->end_precipitate No lower_concentration->end_precipitate

Caption: Troubleshooting workflow for immediate this compound precipitation.

Issue 2: Precipitation observed after a period of incubation.

This may indicate issues with the stability of this compound in the cell culture environment.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Temperature Fluctuation Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.
pH Shift during Incubation Monitor the pH of your cell culture medium. Ensure proper CO₂ levels in the incubator to maintain the buffering capacity of the medium.
Light Exposure Some alkaloids are light-sensitive. Store stock solutions and culture plates protected from light.
Extended Incubation Time For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation of a concentrated stock solution is critical to prevent precipitation.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock solution concentration (e.g., 10 mM).

  • Calculate the mass of this compound required. For a 10 mM stock in 1 mL of DMSO (Molecular Weight of this compound = 309.4 g/mol ):

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 309.4 g/mol = 0.003094 g = 3.094 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of DMSO (e.g., 1 mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Quantitative Data Summary for Stock Solution Preparation:

Parameter Value Notes
Solvent DMSOA polar aprotic solvent known to dissolve many alkaloids.
Recommended Stock Concentration 10-50 mMHigher concentrations may risk precipitation upon dilution.
Storage Temperature -20°C or -80°CFor long-term stability.
Storage Conditions Small aliquots, protected from lightAvoids freeze-thaw cycles and potential photodegradation.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

The method of dilution is as important as the stock solution preparation.

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Warm the cell culture medium to 37°C.

  • In a sterile tube, add a small volume of the pre-warmed cell culture medium (e.g., 100-200 µL).

  • While gently vortexing the medium, add the required volume of the this compound stock solution dropwise. This gradual dilution into a smaller volume helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the intermediate dilution to ensure it is clear.

  • Add this intermediate dilution to the final volume of the cell culture medium and mix gently by swirling or inverting the container.

  • Immediately use the this compound-containing medium for your experiment.

Signaling Pathways of this compound

This compound has been reported to act as an antagonist of the alpha-1 adrenergic receptor and a potential inhibitor of cyclooxygenase-2 (COX-2).

Alpha-1 Adrenergic Receptor Antagonism:

As an antagonist, this compound likely blocks the binding of endogenous ligands like norepinephrine and epinephrine to the α1-adrenergic receptor. This G-protein coupled receptor normally activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this receptor, this compound would inhibit these downstream signaling events.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Norepinephrine/ Epinephrine receptor α1-Adrenergic Receptor ligand->receptor g_protein Gq Protein receptor->g_protein This compound This compound This compound->receptor plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: this compound's antagonism of the α1-adrenergic receptor pathway.

Potential COX-2 Inhibition:

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators. Inhibition of COX-2 by this compound would block the production of these prostaglandins, leading to an anti-inflammatory effect.

arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins This compound This compound This compound->cox2 inflammation Inflammation prostaglandins->inflammation

Caption: Potential inhibition of the COX-2 pathway by this compound.

stability of stephanine in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of stephanine in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic small molecules, including alkaloids like this compound, due to its high solubilizing capacity.

Q2: What are the recommended storage conditions for this compound in DMSO stock solutions?

A2: To ensure the stability of your this compound stock solution, it is recommended to:

  • Store at low temperatures: Aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C for long-term storage.

  • Protect from light: Store vials in the dark or use amber-colored vials to prevent photodegradation.

  • Minimize freeze-thaw cycles: Repeated freezing and thawing can degrade the compound. Aliquoting helps to avoid this.

  • Ensure anhydrous conditions: Use high-purity, anhydrous DMSO to prevent hydrolysis of the compound. Keep the stock solution tightly sealed to minimize moisture absorption from the atmosphere.

Q3: How long can I store this compound stock solutions in DMSO?

A3: The long-term stability of this compound in DMSO has not been definitively reported in the literature. However, for many small molecules, stock solutions in anhydrous DMSO can be stable for several months to a couple of years when stored properly at -80°C.[1] It is crucial to perform periodic quality control checks to ensure the integrity of the compound.

Q4: What are the potential signs of this compound degradation in my DMSO stock solution?

A4: Signs of degradation may include:

  • A change in the color of the solution.

  • Precipitation of the compound upon thawing.

  • Reduced biological activity in your experiments compared to a freshly prepared solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q5: Can I store my this compound DMSO stock solution at room temperature?

A5: It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. Studies on other compounds have shown significant degradation over time at ambient temperatures.[2] For short-term use during an experiment, keeping the solution on ice is advisable.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon thawing 1. The concentration of this compound may be too high for the storage temperature.2. The solution may have absorbed water, reducing solubility.3. The compound has degraded into less soluble products.1. Gently warm the vial to 37°C and vortex to redissolve. If precipitation persists, consider preparing a lower concentration stock solution.2. Use anhydrous DMSO and ensure the vial is tightly sealed. Prepare fresh stock solution if water contamination is suspected.3. Analyze the solution by HPLC-MS to check for degradation products. If degradation is confirmed, prepare a fresh stock solution.
Inconsistent experimental results 1. Degradation of this compound in the stock solution.2. Inaccurate pipetting from a non-homogenous solution (if precipitation occurred).3. Multiple freeze-thaw cycles.1. Perform a stability check using HPLC or bioassay. Prepare a fresh stock solution if necessary.2. Ensure the solution is fully dissolved and homogenous before pipetting.3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Color change in the stock solution 1. Oxidation of the compound.2. Photodegradation.1. Use high-purity DMSO and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.2. Store the stock solution protected from light in amber vials or wrapped in foil.

Experimental Protocols

Protocol for Preparation of this compound DMSO Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the desired stock concentration: A common stock concentration is 10 mM.

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 325.39 g/mol

    • For a 10 mM stock solution in 1 mL of DMSO: Mass (g) = 0.010 mol/L * 0.001 L * 325.39 g/mol = 0.00325 g = 3.25 mg

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Dissolve in DMSO: Add the weighed this compound to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary, provided the compound is not heat-sensitive.

  • Aliquot and store: Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C, protected from light.

Protocol for Assessing the Stability of this compound Stock Solution by HPLC

Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution after a specified storage period and conditions.

Materials:

  • This compound DMSO stock solution (to be tested)

  • Freshly prepared this compound DMSO stock solution (as a reference)

  • Mobile phase for HPLC (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, to be optimized based on the column and system)

  • HPLC system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Prepare Samples:

    • T=0 Sample: Dilute the freshly prepared this compound stock solution to a working concentration (e.g., 10 µM) with the mobile phase.

    • Test Sample: Dilute the aged this compound stock solution (stored under specific conditions) to the same working concentration with the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a defined volume of the T=0 sample and record the chromatogram. Identify the peak corresponding to this compound and record its peak area.

    • Inject the same volume of the Test Sample and record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in the test sample using the following formula: % Remaining = (Peak Area of Test Sample / Peak Area of T=0 Sample) * 100

    • A significant decrease in the percentage remaining or the appearance of new peaks in the chromatogram of the test sample indicates degradation.

Signaling Pathways and Workflows

This compound has been reported to exhibit several biological activities, including anticancer, anti-inflammatory, and acetylcholinesterase inhibitory effects.[2][3][4][5] The following diagrams illustrate the putative signaling pathways and an experimental workflow.

experimental_workflow Experimental Workflow: Assessing this compound Stability prep Prepare this compound Stock Solution in DMSO store Store Aliquots at Different Conditions (e.g., -20°C, 4°C, RT) prep->store timepoints Collect Samples at Different Time Points (T=0, 1 month, 3 months) store->timepoints hplc Analyze by HPLC-MS timepoints->hplc data Compare Peak Area to T=0 and Identify Degradants hplc->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for assessing the stability of this compound in DMSO.

stephanine_signaling Putative Signaling Pathways of this compound cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_neuro Neurological Effects stephanine1 This compound mitosis Mitotic Exit stephanine1->mitosis Inhibits apoptosis Apoptosis mitosis->apoptosis Leads to stephanine2 This compound alpha1 α1-Adrenoceptor stephanine2->alpha1 Blocks nfkb NF-κB Pathway (Putative) stephanine2->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Reduces Production stephanine3 This compound ache Acetylcholinesterase (AChE) stephanine3->ache Inhibits ach Acetylcholine (ACh) Levels Increase ache->ach Degrades

Caption: Inferred signaling pathways modulated by this compound.

References

Validation & Comparative

Validating the Anticancer Activity of Stephanine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available preclinical data on stephanine and its comparison with established anticancer agents.

This guide provides a comparative overview of the in vivo anticancer activity of this compound against commonly used chemotherapeutic drugs: doxorubicin, cyclophosphamide, and vincristine. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anticancer compounds. While in vitro studies have suggested the potential of this compound as an anticancer agent, this guide highlights the critical need for in vivo validation to substantiate these claims.

Comparative Analysis of In Vivo Anticancer Efficacy

The following tables summarize the available in vivo data for doxorubicin, cyclophosphamide, and vincristine. It is important to note that a direct comparison with this compound is not possible at this time due to the lack of publicly available in vivo studies reporting its anticancer efficacy in animal models.

Table 1: In Vivo Efficacy of Doxorubicin in Xenograft Models

Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Breast CancerNude mice with MDA-MB-231 xenografts4 mg/kg, i.p., weekly for 3 weeksSignificant tumor growth suppressionNot Reported[1]
Prostate CancerAthymic nude mice with PC3 xenografts4 mg/kg and 8 mg/kgInitial delay in tumor growthNot Reported[2]
Breast CancerBALB/c mice with 4T1 xenograftsNot SpecifiedModerate inhibition of tumor growthNot Reported[3]
NeuroblastomaMouse xenograft model3 mg/kg/dayNot SpecifiedNot Reported

Table 2: In Vivo Efficacy of Cyclophosphamide in Xenograft Models

Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Breast CancerXenograft mouse model120 mg/kg, thrice weeklyStabilized tumor volume index around 160-200%Not Reported[4]
Glioma9-day-old mouse model of human gliomaNot SpecifiedEnhanced animal survival at lower oncolytic virus doses45% survivors at a specific dose[5][6]
NeuroblastomaHuman neuroblastoma xenograft modelNot SpecifiedSignificant inhibition of tumorigenicity when administered following cyclophosphamideNot Reported[7]

Table 3: In Vivo Efficacy of Vincristine in Xenograft Models

Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Diffuse Anaplastic Wilms TumorPatient-derived xenografts (PDX)Not SpecifiedVariable responses from progressive disease to complete clinical responsesNot Reported[8][9]
Human RhabdomyosarcomaXenograftsSingle i.p. injectionAssociated with prolonged retention and mitotic arrest in sensitive tumorsNot Reported[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of preclinical studies. Below are generalized methodologies for in vivo anticancer drug testing in xenograft mouse models, based on common practices in the field.

General Xenograft Model Protocol

A generalized workflow for assessing the in vivo efficacy of an anticancer agent.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cell_culture Cancer Cell Line Culture cell_harvest Cell Harvesting and Preparation cell_culture->cell_harvest implantation Subcutaneous/Orthotopic Implantation in Immunodeficient Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (e.g., i.p., i.v., oral) randomization->drug_admin tumor_measurement Tumor Volume/Weight Measurement drug_admin->tumor_measurement survival Survival Analysis drug_admin->survival histology Histopathological Analysis survival->histology biomarker Biomarker Analysis (e.g., IHC, Western Blot) survival->biomarker

Caption: Generalized workflow for in vivo anticancer efficacy studies in xenograft models.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, PC3, HCT116) are cultured in appropriate media and conditions.

  • Animals: Immunodeficient mice (e.g., nude, SCID) are commonly used to prevent rejection of human tumor xenografts.[9]

2. Tumor Implantation:

  • Cultured cancer cells are harvested, and a specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel).

  • The cell suspension is injected subcutaneously or orthotopically into the mice.[10]

3. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into control and treatment groups.

  • The investigational drug (e.g., this compound) and comparator drugs are administered according to a predetermined dosing schedule (e.g., intraperitoneal, intravenous, or oral administration).[1][4]

4. Efficacy Evaluation:

  • Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and control groups.

  • Survival Analysis: The lifespan of the mice in each group is monitored to determine any survival benefit.

  • Endpoint Analysis: At the end of the study, tumors and major organs may be harvested for histopathological and biomarker analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis).[10]

Signaling Pathways

Understanding the molecular mechanisms of action is crucial for drug development. The following diagrams illustrate the known signaling pathways for this compound and the comparator drugs.

This compound Signaling Pathway

In vitro studies suggest that this compound induces apoptosis, a form of programmed cell death, in cancer cells. The precise in vivo validated signaling pathway remains to be fully elucidated.

G This compound This compound pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) This compound->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) This compound->anti_apoptotic Downregulates caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic signaling pathway of this compound based on in vitro data.

Doxorubicin Signaling Pathway

Doxorubicin has multiple mechanisms of action, primarily involving DNA intercalation and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[11][12][13][14]

G doxorubicin Doxorubicin dna DNA Intercalation doxorubicin->dna topoisomerase Topoisomerase II Inhibition doxorubicin->topoisomerase ros Reactive Oxygen Species (ROS) Generation doxorubicin->ros dna_damage DNA Damage dna->dna_damage topoisomerase->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Key signaling pathways involved in the anticancer activity of doxorubicin.

Cyclophosphamide Signaling Pathway

Cyclophosphamide is a prodrug that is metabolized in the liver to its active form, phosphoramide mustard, which is an alkylating agent that crosslinks DNA, leading to cell death.[15][16][17][18]

G cyclophosphamide Cyclophosphamide (Prodrug) liver Liver Metabolism (CYP450) cyclophosphamide->liver phosphoramide Phosphoramide Mustard (Active Metabolite) liver->phosphoramide dna DNA Alkylation and Cross-linking phosphoramide->dna apoptosis Apoptosis dna->apoptosis

Caption: Activation and mechanism of action of the alkylating agent cyclophosphamide.

Vincristine Signaling Pathway

Vincristine is a vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.[19][20][21][22]

G vincristine Vincristine tubulin Tubulin Dimers vincristine->tubulin Binds to microtubule Microtubule Polymerization vincristine->microtubule Inhibits tubulin->microtubule mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (M-phase) microtubule->mitotic_arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of vincristine involving the inhibition of microtubule formation.

Conclusion and Future Directions

While in vitro evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis, a significant gap exists in the preclinical validation of its efficacy in vivo. The data presented for doxorubicin, cyclophosphamide, and vincristine, although variable across different studies and models, provide a benchmark for the level of evidence required to advance a novel compound through the drug development pipeline.

For this compound to be considered a viable anticancer candidate, future research must focus on:

  • In Vivo Efficacy Studies: Conducting well-designed experiments in relevant animal models (e.g., xenografts, patient-derived xenografts) to determine its tumor growth inhibition, impact on survival, and effective dosing.

  • Comparative Studies: Directly comparing the in vivo efficacy and toxicity of this compound against standard-of-care chemotherapeutic agents.

  • Mechanism of Action Validation: Elucidating and validating the specific signaling pathways through which this compound exerts its anticancer effects in an in vivo setting.

Without robust in vivo data, the true therapeutic potential of this compound remains speculative. The information provided in this guide serves as a call to action for the research community to undertake the necessary preclinical studies to rigorously evaluate the anticancer activity of this promising natural compound.

References

A Comparative Analysis of the Cytotoxic Effects of Stephanine and Oxostephanine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the exploration of natural compounds as potential therapeutic agents remains a important avenue of investigation. Among these, the alkaloids stephanine and oxothis compound, derived from plants of the Stephania genus, have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their anti-cancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential as chemotherapeutic agents.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and oxothis compound across a range of human cancer and non-cancer cell lines, as determined by in vitro cytotoxicity assays. The data consistently indicates that oxothis compound exhibits greater cytotoxic potency than this compound, in some cases being two- to four-fold more effective.[1]

Cell LineCell TypeThis compound IC50 (µM)Oxothis compound IC50 (µM)Reference
HeLaCervical Cancer3.331.73
MDA-MB-231Breast Cancer (Triple-Negative)Not Reported2.0 - 4.0[1]
MDA-MB-468Breast Cancer (Triple-Negative)Not Reported1.8 - 3.8[1]
MCF-7Breast Cancer (ER+)Not Reported2.0 - 4.5[1]
OVCAR-8Ovarian CancerNot Reported~5.0[2]
184B5Non-cancerous Breast Epithelial6.251.66[1]
MCF10ANon-cancerous Breast EpithelialNot Reported2.5 - 5.0[1]
hUVECsHuman Umbilical Vein Endothelial CellsNot Reported1.9 - 7.9 (time-dependent)
hFBsHuman FibroblastsNot Reported17.1 (at 72h)[3]

Experimental Methodologies

The data presented in this guide is predominantly derived from two key experimental procedures: the Sulforhodamine B (SRB) assay for cytotoxicity assessment and Propidium Iodide (PI) staining followed by flow cytometry for cell cycle analysis.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or oxothis compound and incubated for a specified period (e.g., 72 hours).

  • Fixation: Following incubation, the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: Cytotoxicity and Cell Cycle Analysis cluster_cytotoxicity Cytotoxicity Assay (SRB) cluster_cellcycle Cell Cycle Analysis (Flow Cytometry) A Cell Culture (Cancer & Non-cancer cell lines) B Compound Treatment (this compound or Oxothis compound at various concentrations) A->B C Incubation (e.g., 72 hours) B->C D Fixation (10% TCA) C->D J Cell Harvesting & Fixation (70% Ethanol) C->J E Staining (0.4% SRB) D->E F Washing (1% Acetic Acid) E->F G Solubilization (10 mM Tris) F->G H Absorbance Reading (510 nm) G->H I IC50 Calculation H->I K RNAse Treatment J->K L Staining (Propidium Iodide) K->L M Flow Cytometry Analysis L->M N Cell Cycle Phase Quantification (Sub-G1, G0/G1, S, G2/M) M->N

Fig. 1: Experimental workflow for assessing cytotoxicity and cell cycle effects.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membranes.

  • RNA Digestion: The fixed cells are treated with RNase A to prevent the staining of RNA.

  • DNA Staining: The cells are then stained with a solution containing the fluorescent DNA intercalating agent, propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is analyzed to generate histograms that show the distribution of cells in the different phases of the cell cycle.

Mechanism of Action: A Tale of Two Pathways

While both this compound and oxothis compound induce apoptosis, their underlying mechanisms appear to diverge, with oxothis compound's pathway being more clearly elucidated.

Oxothis compound: An Aurora Kinase Inhibitor

Oxothis compound has been identified as an inhibitor of Aurora kinases A and B.[2][3] These kinases are crucial for the proper execution of mitosis. Inhibition of Aurora kinases by oxothis compound leads to a cascade of events culminating in apoptotic cell death.

Signaling Pathway:

  • Aurora Kinase Inhibition: Oxothis compound binds to the ATP-binding pocket of Aurora kinases A and B, inhibiting their activity.[4]

  • Mitotic Arrest: This inhibition disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and eventual cell death.[5][6]

G cluster_pathway Oxothis compound's Mechanism of Action Oxo Oxothis compound AurA Aurora Kinase A Oxo->AurA Inhibits AurB Aurora Kinase B Oxo->AurB Inhibits Spindle Mitotic Spindle Disruption AurA->Spindle Regulates AurB->Spindle Regulates G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Fig. 2: Signaling pathway of oxothis compound-induced apoptosis.
This compound: Induction of Apoptosis via Reverse of Mitotic Exit

The cytotoxic mechanism of this compound is described as inducing apoptosis through a "reverse of mitotic exit".[7][8] This suggests a unique mode of action where cells that have entered mitosis are forced to exit the cell cycle and undergo apoptosis, though the precise molecular targets and signaling cascade are less defined compared to oxothis compound.[8] Further research is required to determine if this compound also interacts with Aurora kinases or if it acts on other components of the mitotic machinery.

Conclusion

The available evidence strongly suggests that both this compound and oxothis compound are potent cytotoxic agents against a variety of cancer cell lines. Oxothis compound consistently demonstrates a higher potency, which is attributed to its ability to inhibit Aurora kinases, leading to G2/M arrest and subsequent apoptosis. While this compound also induces apoptosis, its mechanism involving the "reverse of mitotic exit" presents an intriguing area for further investigation. The differential cytotoxicity of oxothis compound, being more toxic to cancer cells and endothelial cells than to normal fibroblasts, highlights its potential for further development as a targeted anti-cancer therapeutic.[3] Future studies should focus on a direct comparative analysis of the molecular targets of both compounds within the same experimental systems to fully elucidate their structure-activity relationship and therapeutic potential.

References

A Comparative Analysis of Bioactive Alkaloids from Selected Stephania Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse and pharmacologically active alkaloids.[1][2] These herbaceous vines, predominantly found in tropical and subtropical regions of Asia and Africa, have a long history of use in traditional medicine for treating a wide array of ailments, including fever, inflammation, malaria, and cancer.[3] The therapeutic potential of Stephania species is largely attributed to their complex alkaloid profiles, which primarily include aporphines, protoberberines, bisbenzylisoquinolines, and morphinanes.[1][3] This guide provides a comparative analysis of the major alkaloids from three prominent species: Stephania rotunda, Stephania tetrandra, and Stephania cepharantha, focusing on their yields and biological activities.

Quantitative Comparison of Major Alkaloids

The alkaloid content and composition can vary significantly between different Stephania species and even within the same species depending on geographical location and harvest time.[4][5] The following table summarizes the quantitative data for some of the most important bioactive alkaloids isolated from S. rotunda, S. tetrandra, and S. cepharantha.

Stephania SpeciesMajor AlkaloidPlant PartYield (mg/g dry weight)Key BioactivityIC50 Value
Stephania rotundaL-Tetrahydropalmatine (L-THP)TuberNot specified, but noted as a primary component[4]Analgesic, neuroprotective[6]Data not available in searched articles
CepharanthineTuberNot specified, but present[4]Anti-inflammatory, antiviral, antitumor[3]Data not available in searched articles
Stephania tetrandraTetrandrineRoot13.36Anti-inflammatory, antitumor[7][8]2.81 ± 0.06 µM (MCF-7), 3.66 ± 0.26 µM (HCT-116), 2.85 ± 0.15 µM (HepG2) for a related bisbenzylisoquinoline alkaloid[7]
FangchinolineRoot7.23Anti-inflammatory, antitumor[8]15.26 ± 2.99 µM (anti-inflammatory) for a new bisbenzylisoquinoline alkaloid[7]
Stephania cepharanthaCepharanthineTuberous RootsNot specified, but a main component[3]Acetylcholinesterase inhibition[9]0.046 mg/mL for a related alkaloid[9]
DicentrineTuberous RootsNot specifiedAcetylcholinesterase inhibition[9]0.048 mg/mL[9]
CrebanineTuberous RootsNot specifiedAcetylcholinesterase inhibition[9]0.057 mg/mL[9]

Experimental Protocols

The extraction, isolation, and characterization of alkaloids from Stephania species involve a series of meticulous steps. The following protocols are generalized from various studies and can be adapted based on the specific research objectives.

General Alkaloid Extraction and Isolation
  • Plant Material Preparation : The tubers or roots of the Stephania species are collected, washed, air-dried, and then ground into a fine powder.[10]

  • Extraction : The powdered plant material is typically extracted with an organic solvent like 95% ethanol or methanol at room temperature for several days or using a Soxhlet apparatus.[10][11] An alternative, more environmentally friendly method involves ultrasound-assisted extraction with deep eutectic solvents (DESs), which has shown higher extraction efficiency for alkaloids like tetrandrine and fangchinoline from S. tetrandra.[8][12]

  • Acid-Base Partitioning : The crude extract is concentrated under reduced pressure. The residue is then subjected to an acid-base partitioning process. It is first dissolved in an acidic aqueous solution (e.g., HCl, pH 3-4) and partitioned against a non-polar solvent like petroleum ether to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10 and extracted with a chlorinated solvent such as chloroform or dichloromethane to obtain the crude alkaloid fraction.[10][11]

  • Chromatographic Purification : The crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography over silica gel, Sephadex LH-20, or MCI gel is commonly employed.[10] High-Speed Counter-Current Chromatography (HSCCC) has also been effectively used for the preparative separation of alkaloids from Stephania kwangsiensis.[11] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation : The structures of the purified alkaloids are determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC), and comparison with literature data.[10]

High-Performance Liquid Chromatography (HPLC) Analysis

For the quantitative analysis of specific alkaloids, a Reverse-Phase HPLC (RP-HPLC) method is often utilized.

  • Chromatographic System : An ODS (C18) column is typically used.[5]

  • Mobile Phase : A gradient elution with a mixture of methanol, water, and triethylamine is a common mobile phase system.[5]

  • Detection : UV detection at a wavelength of 282 nm is suitable for many Stephania alkaloids.[5]

  • Quantification : The concentration of each alkaloid is determined by comparing its peak area to a calibration curve generated from known concentrations of a certified reference standard.[5]

Visualizing Key Pathways and Processes

To better understand the mechanisms of action of these alkaloids and the experimental procedures used to study them, the following diagrams have been generated.

experimental_workflow plant_material Stephania Species (Tuber/Root) extraction Extraction (Ethanol/Methanol or DES-UAE) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids purification Chromatographic Purification (CC, HSCCC) crude_alkaloids->purification hplc_analysis HPLC Quantification crude_alkaloids->hplc_analysis pure_alkaloids Isolated Pure Alkaloids purification->pure_alkaloids structure_elucidation Structure Elucidation (MS, NMR) pure_alkaloids->structure_elucidation bioassays Pharmacological Bioassays pure_alkaloids->bioassays data_analysis Comparative Data Analysis bioassays->data_analysis hplc_analysis->data_analysis

Caption: Experimental workflow for the comparative analysis of alkaloids from Stephania species.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB->IkB bound to NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation Proteasome->NFkB releases Cepharanthine Cepharanthine Cepharanthine->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammation Inflammatory Response DNA->Inflammation

Caption: The inhibitory effect of Cepharanthine on the NF-κB signaling pathway.

Conclusion

The Stephania genus presents a vast and promising landscape for the discovery of novel therapeutic agents. The significant variation in alkaloid profiles and concentrations among different species underscores the importance of comparative studies for the selection of optimal plant sources for specific bioactive compounds. Further research, including comprehensive quantitative analyses and detailed pharmacological investigations, is warranted to fully elucidate the therapeutic potential of these unique natural products. The development of sustainable and efficient extraction and purification protocols will also be crucial for the future translation of these findings into clinical applications.

References

Comparative Efficacy of Stephanine and Chloroquine in Malaria Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial efficacy of stephanine and the established drug, chloroquine, based on available experimental data. This document summarizes quantitative in vitro and in vivo findings, details relevant experimental methodologies, and visualizes key pathways and workflows.

In Vitro Efficacy against Plasmodium falciparum

Direct comparative studies of this compound and chloroquine are limited in publicly available literature. However, data on cepharanthine, a structurally related bisbenzylisoquinoline alkaloid also isolated from Stephania species, provides valuable insights into the potential antiplasmodial activity of this class of compounds. The following tables summarize the 50% inhibitory concentration (IC50) values for cepharanthine and chloroquine against various strains of P. falciparum.

Table 1: In Vitro Antiplasmodial Activity of Cepharanthine against Chloroquine-Resistant P. falciparum

CompoundP. falciparum StrainIC50 (µM)
CepharanthineW2 (Chloroquine-Resistant)0.2 - 0.61[1]

Table 2: In Vitro Antiplasmodial Activity of Chloroquine against Sensitive and Resistant P. falciparum Strains

CompoundP. falciparum StrainIC50 (nM)
Chloroquine3D7 (Chloroquine-Sensitive)8.6 - 26.6
ChloroquineW2 (Chloroquine-Resistant)710
ChloroquineK1 (Chloroquine-Resistant)155
ChloroquineDd2 (Chloroquine-Resistant)90.2

In Vivo Efficacy in Murine Malaria Models

Table 3: In Vivo Antimalarial Activity of Cepharanthine in a P. berghei Mouse Model

CompoundAnimal ModelPlasmodium SpeciesDosageRoute of AdministrationParasitemia Reduction (%)
CepharanthineBALB/c miceP. berghei10 mg/kgIntraperitoneal47[1]
CepharanthineBALB/c miceP. berghei10 mg/kgOral50[1]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (Isotopic Microtest)

A common method to determine the in vitro antiplasmodial activity of a compound is the isotopic microtest, which measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled precursor, typically [³H]-hypoxanthine, into the parasite's nucleic acids.

  • Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and buffered with HEPES and sodium bicarbonate. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%. The plates are then incubated for 42 hours under the same conditions as the parasite culture.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The contents of the wells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by a nonlinear regression analysis of the dose-response curves.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Maintain P. falciparum Culture C Add Synchronized Parasites to Wells A->C B Prepare Serial Drug Dilutions B->C D Incubate for 42h C->D E Add [3H]-hypoxanthine D->E F Incubate for 24h E->F G Harvest and Measure Radioactivity F->G H Calculate IC50 Values G->H

In Vitro Antiplasmodial Assay Workflow

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

The 4-day suppressive test in a murine model is a standard method to evaluate the in vivo efficacy of potential antimalarial compounds.

  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration: The test compound is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasitemia reduction.

G cluster_infection Infection cluster_treatment Treatment (Days 0-3) cluster_evaluation Evaluation (Day 4) A Inoculate Mice with P. berghei B Administer Test Compound Daily A->B C Administer Vehicle to Control Group A->C D Prepare Blood Smears B->D C->D E Determine Parasitemia D->E F Calculate Parasitemia Reduction E->F

In Vivo 4-Day Suppressive Test Workflow

Mechanisms of Action

Chloroquine

Chloroquine's primary mechanism of action involves the disruption of heme detoxification in the malaria parasite's digestive vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative damage and parasite death.[2][3]

G cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_outside Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization End Parasite Death Heme->End Accumulation & Oxidative Stress Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits

Mechanism of Action of Chloroquine

This compound and Related Alkaloids

The precise antimalarial mechanism of this compound is not well-elucidated. However, studies on the related alkaloid cepharanthine suggest a multi-faceted mode of action. Transcriptomic analysis of P. falciparum treated with cepharanthine revealed that the compound blocks parasite development at the ring stage.[4] This is associated with the downregulation of genes involved in several key metabolic pathways, including glycolysis, isoprenoid biosynthesis, and cell-cell interactions (cytoadherence). Furthermore, cepharanthine appears to target organellar functions, particularly those of the apicoplast and mitochondrion.

G cluster_parasite Plasmodium falciparum This compound This compound / Cepharanthine RingStage Ring Stage Development This compound->RingStage Blocks Glycolysis Glycolysis This compound->Glycolysis Downregulates Isoprenoid Isoprenoid Biosynthesis This compound->Isoprenoid Downregulates Cytoadherence Cytoadherence This compound->Cytoadherence Downregulates Organelles Apicoplast & Mitochondrion Function This compound->Organelles Targets

Postulated Mechanism of Action of this compound/Cepharanthine

References

Harnessing Synergy: A Comparative Guide to the Enhanced Efficacy of Chemotherapy with Stephanine-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. While the specific compound "stephanine" is not extensively documented in recent literature for its synergistic effects, compounds derived from the Stephania genus, such as tetrandrine, have shown considerable promise. This guide provides a comparative analysis of the synergistic effects of tetrandrine and another natural compound, planispine A, with common chemotherapy drugs.

This document outlines the enhanced anti-cancer effects observed when these natural compounds are combined with traditional chemotherapeutic agents, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between natural compounds and chemotherapy drugs can be quantified using metrics such as the 50% inhibitory concentration (IC50) and the Combination Index (CI). A lower IC50 value for a chemotherapy drug when used in combination indicates increased potency. A CI value less than 1 signifies a synergistic effect.

Table 1: Synergistic Effects of Planispine A with Cisplatin
Cell LineTreatmentIC50 (µM)Fold ChangeReference
HeLaPlanispine A alone21.38-[1]
Planispine A + Cisplatin (25 µM)3.95.54[1]
Cisplatin alone55.3-[1]
Cisplatin + Planispine A (5 µM)17.433.17[1]
Table 2: Synergistic Effects of Tetrandrine with Chemotherapy Drugs
Cell LineChemotherapy DrugCombinationCombination Index (CI)EffectReference
A549 (Cisplatin-sensitive & resistant)CisplatinTetrandrine + Cisplatin< 1.0Synergistic[2]
MCF-7DoxorubicinTetrandrine + Doxorubicin0.14 - 0.38Markedly Synergistic[3]
MCF-7/Dox (Doxorubicin-resistant)DoxorubicinTetrandrine + Doxorubicin0.10 - 0.29Markedly Synergistic[3]

Mechanisms of Action & Signaling Pathways

The synergistic effects of these natural compounds are rooted in their ability to modulate specific cellular signaling pathways, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.

Planispine A and the Fanconi Anemia Pathway

Planispine A has been shown to sensitize cancer cells to cisplatin by inhibiting the Fanconi Anemia (FA) pathway.[4] The FA pathway is a crucial DNA repair mechanism that, when inhibited, prevents cancer cells from repairing the DNA damage induced by cisplatin, leading to enhanced apoptosis.[5][6]

PlanispineA_FA_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA_damage DNA Interstrand Cross-links Cisplatin->DNA_damage induces FA_complex Fanconi Anemia Core Complex DNA_damage->FA_complex activates Apoptosis Apoptosis DNA_damage->Apoptosis leads to FANCD2_I FANCD2 (inactive) FA_complex->FANCD2_I targets FANCD2_A FANCD2-Ub (active, monoubiquitinated) FANCD2_I->FANCD2_A monoubiquitinates DNA_repair DNA Repair FANCD2_A->DNA_repair promotes PlanispineA Planispine A PlanispineA->FA_complex inhibits

Inhibition of the Fanconi Anemia pathway by Planispine A.
Tetrandrine and the Wnt/β-catenin Pathway

Tetrandrine enhances the cytotoxicity of cisplatin in ovarian cancer by modulating the Wnt/β-catenin signaling pathway.[7][8] Dysregulation of this pathway is often associated with cancer progression and drug resistance. By inhibiting this pathway, tetrandrine can render cancer cells more susceptible to chemotherapy-induced cell death.[7][9]

Tetrandrine_Wnt_Pathway cluster_cell Ovarian Cancer Cell Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_catenin_complex β-catenin Destruction Complex Frizzled->Beta_catenin_complex inhibits Beta_catenin β-catenin Beta_catenin_complex->Beta_catenin degrades TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activates Gene_transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_transcription induces Chemoresistance Chemoresistance Gene_transcription->Chemoresistance Cisplatin Cisplatin Tetrandrine Tetrandrine Tetrandrine->Beta_catenin inhibits Apoptosis Apoptosis Cisplatin->Apoptosis Experimental_Workflow start Cancer Cell Culture treatment Treatment with: - Natural Compound alone - Chemotherapy Drug alone - Combination start->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis ic50_ci Calculate IC50 and Combination Index (CI) viability_assay->ic50_ci end Conclusion on Synergy ic50_ci->end quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis quantify_apoptosis->end pathway_analysis Analyze Signaling Pathways protein_analysis->pathway_analysis pathway_analysis->end

References

A Comparative Analysis of the Anti-inflammatory Activities of Stephanine and Tetrandrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stephanine and tetrandrine, two structurally related alkaloids, have garnered significant attention for their potent anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and tetrandrine from various in vitro and in vivo studies.

ParameterThis compoundTetrandrineCell/Animal Model
Inhibition of Nitric Oxide (NO) Production Substantial inhibition at 10 and 30 µM[1]Remarkable suppression (concentration not specified)[2]LPS-activated BV-2 microglia[1], LPS-induced THP-1 monocytes[2]
Inhibition of Pro-inflammatory Cytokines
TNF-αSignificant inhibition at 10 and 30 µM[1]Inhibition at 0.1-5 µg/ml; dose-dependent attenuation of transcription[2][3]LPS-activated BV-2 microglia[1], Human monocytes[3], LPS-induced THP-1 monocytes[2]
IL-6Significant inhibition at 10 and 30 µM[1]86% inhibition at 6 µM[4]; dose-dependent reduction[5]LPS-activated BV-2 microglia[1], Human cells[4], LPS-induced RAW 264.7 macrophages[5]
IL-1βSignificant inhibition at 10 and 30 µM[1]Dose-dependent reduction[5]LPS-activated BV-2 microglia[1], LPS-induced RAW 264.7 macrophages[5]
Inhibition of Inflammatory Enzymes
iNOSInhibition of mRNA and protein expression at 10 and 30 µM[1]Significant blockade of expression at 100 µM[2]LPS-activated BV-2 microglia[1], LPS-induced THP-1 monocytes[2]
COX-2Not specifiedSignificant blockade of expression at 100 µM[2]LPS-induced THP-1 monocytes[2]
Effect on Signaling Pathways
NF-κBInhibition of p65 nuclear translocation and IκBα phosphorylation at 10 and 30 µM[1]Dose-dependent inhibition of activation; suppression of IκBα degradation[6][7]LPS-activated BV-2 microglia[1], Rat alveolar macrophages[6][7]
In Vivo Efficacy Suppression of neurological deficits and inflammation at 500 µg/kg[1]Attenuation of ventricular remodeling and inflammation[8]Rat model of middle cerebral artery occlusion[1], Mouse model of ventricular remodeling[8]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both this compound and tetrandrine are primarily mediated through the inhibition of key inflammatory signaling pathways. The diagrams below illustrate the targeted pathways and a general workflow for assessing anti-inflammatory activity.

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators This compound This compound This compound->TLR4 Inhibits Tetrandrine Tetrandrine Tetrandrine->IKK Inhibits

Figure 1: Simplified signaling pathway for this compound and tetrandrine's anti-inflammatory action.

G cluster_workflow General Experimental Workflow Cell_Culture Cell Culture (e.g., Macrophages, Microglia) Stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with This compound or Tetrandrine Stimulation->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Analysis of Inflammatory Markers (NO, Cytokines, Protein Expression) Data_Collection->Analysis

Figure 2: A generalized workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and tetrandrine.

Determination of Nitric Oxide (NO) Production

Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages or BV-2 microglia) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or tetrandrine for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Follow steps 1-3 from the NO production assay to culture, treat, and stimulate the cells.

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

Protocol:

  • Culture, treat, and stimulate cells as previously described.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and NF-κB p65 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Conclusion

Both this compound and tetrandrine exhibit significant anti-inflammatory activities by targeting the NF-κB signaling pathway and reducing the production of key inflammatory mediators. Tetrandrine has been more extensively studied, with a broader range of reported inhibitory actions against various cytokines and inflammatory enzymes. However, this compound also demonstrates potent anti-inflammatory effects, particularly in the context of neuroinflammation.

The choice between these two alkaloids for further research and development may depend on the specific inflammatory condition being targeted. The provided data and protocols offer a solid foundation for researchers to design and conduct further comparative studies to elucidate their precise mechanisms of action and therapeutic potential.

References

The Structure-Activity Relationship of Stephanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine, a member of the aporphine class of alkaloids, has garnered significant interest in the scientific community due to its diverse pharmacological activities. Extracted from plants of the Stephania genus, this natural compound has demonstrated promising anticancer, anti-inflammatory, and antiplasmodial properties. The exploration of this compound's structure-activity relationship (SAR) through the synthesis and evaluation of its analogs is crucial for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound and its key analogs, summarizing their biological activities, outlining the experimental protocols used for their evaluation, and illustrating the signaling pathways through which they exert their effects.

Cytotoxicity of this compound Analogs

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

CompoundHeLa (Cervical Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-468 (Breast Cancer) IC50 (µM)
This compound 3.33---
Oxothis compound 1.734.352.562.08
Crebanine ----
O-Methylbulbocapnine ----
Thailandine ---0.78

Data compiled from Duan et al., 2020.

Structure-Activity Relationship Insights:

Initial SAR studies, primarily comparing this compound to its oxidized derivative, oxothis compound, have revealed key structural features influencing cytotoxicity. The introduction of a ketone group at the C-7 position and an additional double bond in the aporphine core of oxothis compound leads to a notable increase in cytotoxic potency against HeLa cells. However, this modification also appears to decrease the selectivity for cancer cells over non-cancerous cells.

Anti-inflammatory Activity of this compound Analogs

This compound and its analogs have also been investigated for their ability to modulate inflammatory responses, a key factor in various diseases, including cancer. One of the primary mechanisms of their anti-inflammatory action is the inhibition of prostaglandin E2 (PGE2) production.

CompoundPGE2 Inhibition
This compound Demonstrated inhibition
Crebanine Demonstrated inhibition

Further quantitative data (IC50 values) for PGE2 inhibition is an active area of research.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The cytotoxic activity of this compound analogs is commonly determined using the Sulforhodamine B (SRB) assay. This method is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.

Protocol:

  • Cell Plating: Adherent cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period, typically 48 to 72 hours.

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Prostaglandin E2 (PGE2) Inhibition Assay

The anti-inflammatory potential of this compound analogs is assessed by measuring their ability to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in 24-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of the this compound analogs for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of PGE2 inhibition is calculated by comparing the levels in treated cells to those in LPS-stimulated control cells.

Signaling Pathways

Apoptotic Pathway of this compound

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by intracellular signals and converges on the mitochondria.

Stephanine_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (activation) Apoptosome->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Crebanine and the PI3K/Akt Signaling Pathway

The this compound analog, crebanine, has been found to exert its anticancer effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Crebanine_PI3K_Akt_Pathway Crebanine Crebanine PI3K PI3K Crebanine->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Inhibition of the PI3K/Akt pathway by crebanine.

This compound as an α1-Adrenoceptor Antagonist

This compound also functions as a selective antagonist of the α1-adrenergic receptor, a G protein-coupled receptor involved in various physiological processes, including vasoconstriction.

Alpha1_Adrenergic_Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor activates Gq_protein Gq protein Alpha1_Receptor->Gq_protein This compound This compound This compound->Alpha1_Receptor blocks PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: α1-Adrenergic receptor signaling pathway and its antagonism by this compound.

Comparative Efficacy of Stephania Extracts and Their Bioactive Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extracts from plants of the Stephania genus have a long history of use in traditional medicine, particularly in China, for treating a range of inflammatory and proliferative diseases.[1] Modern phytochemical and pharmacological research has identified several bioactive alkaloids as the primary drivers of these therapeutic effects, with tetrandrine, cepharanthine, and fangchinoline being the most extensively studied. This guide provides a comparative overview of the clinical and preclinical efficacy of these key compounds and extracts, supported by available experimental data and methodologies. Due to a lack of head-to-head clinical trials, this guide synthesizes data from individual studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Clinical Efficacy of Tetrandrine

Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has been investigated for its anti-inflammatory and antihypertensive properties in several clinical studies.

Table 1: Summary of Clinical Efficacy Data for Tetrandrine in Rheumatoid Arthritis

Outcome MeasureEffect of TetrandrineQuantitative ResultSignificanceReference
Total Effective Rate Significant ImprovementOR = 3.27 (95% CI: 2.01-5.37)p < 0.01[2]
Erythrocyte Sedimentation Rate (ESR) Significant ReductionSMD = 1.12 (95% CI: 0.06-2.19)p < 0.05[2]
C-Reactive Protein (CRP) Significant ReductionSMD = 0.75 (95% CI: 0.28-1.22)p < 0.01[2]
Visual Analogue Scale (VAS) for Pain Significant ReductionSMD = 0.64 (95% CI: 0.29-1.00)p < 0.01[2]
Tender Joint Count (TJC) Significant ReductionSMD = 1.16 (95% CI: 0.58-1.74)p < 0.01[2]
Swollen Joint Count (SJC) Significant ReductionSMD = 0.85 (95% CI: 0.40-1.31)p < 0.01[2]
Morning Stiffness Duration Significant ReductionSMD = 1.09 (95% CI: 0.68-1.50)p < 0.01[2]

Data from a meta-analysis of 10 randomized controlled trials.

Table 2: Summary of Clinical Efficacy Data for Tetrandrine in Hypertension

Administration RoutePatient PopulationDosageTotal Effective RateReference
Oral 38 patients (37 essential hypertension, 1 renal hypertension)Not specified92.1%[3]
Intravenous 19 patients with essential hypertensionNot specified78.9%[3]
Oral (Isotetrandrine) 50 patients with hypertension0.3-0.6 g/day for 4 weeks84%[4]
Clinical and Preclinical Development of Cepharanthine

Cepharanthine, another major alkaloid from Stephania species, has a long history of clinical use in Japan for various conditions.[5] More recently, it has garnered significant interest for its potential antiviral and anticancer applications.

A reformulated enteric-coated version of oral cepharanthine (PD-001) is currently under clinical investigation. A Phase 1, open-label, single-dose, 3-way crossover trial has been approved in Australia to assess the bioavailability and pharmacokinetics of 15 mg and 30 mg capsules of PD-001 compared to a 15 mg oral cepharanthine tablet in healthy volunteers.[5] This study is a critical step towards enabling future Phase 2 and 3 clinical trials.[5]

Preclinical studies have demonstrated the significant potential of cepharanthine in oncology.

Table 3: Summary of Preclinical Efficacy Data for Cepharanthine in Cancer

Cancer TypeModelKey FindingsQuantitative ResultReference
Esophageal Cancer In vitro (cell lines)Potent growth inhibitionIC50 = 1.51 µM[6]
Esophageal Cancer In vivo (xenograft)Combination with paclitaxel significantly reduced tumor volume and improved tumor inhibition compared to paclitaxel alone.41% improvement in tumor volume reduction beyond paclitaxel alone (p=0.0049).[6]
Various Cancers In vitro (60 cancer cell lines)Growth inhibition of at least 50% in 20 of the 60 cell lines at clinically achievable concentrations.-[7]
Osteosarcoma In vivo (xenograft)Modest but significant antitumor activity.Reduction of tumor volume.[8]
Preclinical Efficacy of Fangchinoline

Fangchinoline, a bisbenzylisoquinoline alkaloid structurally similar to tetrandrine, has shown promising anticancer activities in preclinical models.

Table 4: Summary of Preclinical Efficacy Data for Fangchinoline in Cancer

Cancer TypeModelKey FindingsQuantitative ResultReference
Esophageal Squamous Cell Carcinoma In vitro (ESCC cell lines)Inhibition of cell growth.IC50 values: 1.294 µM (ECA109), 2.22 µM (Kyse150), 2.471 µM (Kyse450), 3.042 µM (EC1).[9]
Colorectal Cancer In vitro (HT29 and HCT116 cell lines)Induction of apoptosis and autophagy.-[10]
Colorectal Cancer In vivo (HT29 xenograft)Inhibition of tumor growth.-[10]
Melanoma In vitro (A375 and A875 cell lines)Inhibition of cell metastasis and migration.IC50 values: 12.41 µM (A375), 16.20 µM (A875).[11]

Experimental Protocols

Clinical Trial Methodology for Stephania tetrandra Extract in Rheumatoid Arthritis
  • Study Design: A prospective clinical trial was conducted over a 12-week period.[12]

  • Patient Population: Patients diagnosed with rheumatoid arthritis.[12]

  • Intervention: Oral administration of a crude preparation of Stephania tetrandra.[12]

  • Outcome Measures: The primary endpoints were changes in the proportion and count of granulocytes in peripheral blood, as well as levels of lipid peroxide and human granulocyte elastase in stored plasma. The leukocyte/elastase ratio and granulocyte/elastase ratio were also assessed.[12]

  • Limitations: The study did not specify the precise dosage of the extract and lacked a positive control group.[1]

Preclinical In Vivo Xenograft Model for Esophageal Cancer
  • Animal Model: An esophageal cancer xenograft model was established in nude mice.[6]

  • Intervention: Mice were treated with oral cepharanthine (PD-001) at a dose of 27 mg/kg/day, the chemotherapeutic agent paclitaxel, or a combination of both.[6]

  • Outcome Measures: Tumor volume was measured throughout the 28-day dosing period and a subsequent 10-day recovery phase. Tumor growth inhibition was calculated and compared between treatment groups.[6]

  • Statistical Analysis: Statistical significance of the differences in tumor volume between treatment groups was determined.[6]

In Vitro Cancer Cell Viability and Proliferation Assays
  • Cell Lines: A variety of human cancer cell lines were used, including those for esophageal, colorectal, breast, and lung cancer.[9][10][11][13]

  • Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was commonly employed to assess cell viability and the cytotoxic effects of the compounds. Colony formation assays were also used to evaluate the long-term proliferative capacity of the cancer cells following treatment.[13]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the potency of the compounds in inhibiting cancer cell growth.[9]

Signaling Pathways and Mechanisms of Action

Fangchinoline's Anticancer Signaling Pathways

Fangchinoline exerts its anticancer effects by modulating multiple key signaling pathways involved in cell growth, proliferation, and survival. In colorectal cancer, it has been shown to induce autophagy through the activation of the AMPK/mTOR/ULK1 pathway.[10] In colon adenocarcinoma, it inhibits tumorigenesis by suppressing the EGFR-PI3K/AKT signaling pathway.[13]

fangchinoline_pathway FCN1 Fangchinoline EGFR EGFR FCN1->EGFR FCN2 Fangchinoline PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation1 Proliferation, Survival, EMT AKT->Proliferation1 AMPK AMPK FCN2->AMPK mTOR mTOR AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy

Caption: Signaling pathways modulated by Fangchinoline in cancer cells.

Cepharanthine's Antiviral and Anti-inflammatory Mechanisms

Cepharanthine's therapeutic effects are attributed to its modulation of several cellular processes, including anti-inflammatory and antiviral pathways. Its anti-inflammatory properties are largely due to the inhibition of the NF-κB signaling pathway.[8] In the context of SARS-CoV-2, cepharanthine has been shown to inhibit viral entry into host cells.[14]

cepharanthine_pathway cluster_antiviral Antiviral Action cluster_antiinflammatory Anti-inflammatory Action Ceph_AV Cepharanthine CellEntry Viral Entry Ceph_AV->CellEntry Virus SARS-CoV-2 Virus->CellEntry Replication Viral Replication CellEntry->Replication Ceph_AI Cepharanthine NFkB NF-κB Pathway Ceph_AI->NFkB InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse

Caption: Antiviral and anti-inflammatory mechanisms of Cepharanthine.

The available evidence from clinical and preclinical studies highlights the significant therapeutic potential of Stephania extracts and their purified alkaloids, particularly tetrandrine, cepharanthine, and fangchinoline. Tetrandrine has demonstrated clinical efficacy in managing rheumatoid arthritis and hypertension. Cepharanthine is a promising candidate for cancer and viral diseases, with a reformulated version currently in clinical development to improve its bioavailability. Fangchinoline shows robust anticancer activity in preclinical models.

While these findings are encouraging, the lack of direct comparative clinical trials makes it challenging to definitively rank the efficacy of these different extracts and compounds. Future research should focus on well-designed, placebo-controlled, and comparative clinical trials to establish the relative efficacy and safety of these promising natural products. Further elucidation of their mechanisms of action will also be crucial for optimizing their therapeutic applications and developing novel drug candidates.

References

Safety Operating Guide

Proper Disposal of Stephanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Stephanine, an isoquinoline aporphine-type alkaloid. The following procedural guidance is designed to directly answer operational questions and establish a clear, safe, and compliant disposal plan.

This compound: Key Data and Properties

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₉H₁₉NO₃
Molecular Weight309.36 g/mol
Melting Point155 °C
Boiling Point463.6±45.0 °C (Predicted)
Density1.3±0.1 g/cm³
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
AppearanceCrystalline solid

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the lack of a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound, it is crucial to treat it as a potentially hazardous substance. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: If working with the solid form outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedures

The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is based on general best practices for the disposal of research chemicals and alkaloids.

1. Waste Characterization and Segregation:

  • Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., unused reagent, contaminated labware) or dissolved in a solvent.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Alkaloids should generally be segregated as a specific class of chemical waste.

2. Container Selection and Labeling:

  • Choose the Right Container: Use a chemically resistant container with a secure, leak-proof lid. For liquid waste, ensure the container material is compatible with the solvent used.

  • Proper Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • Chemical Name: "this compound" (and any solvents present)

    • Concentration and quantity of each component

    • Date of accumulation (the date the first drop of waste was added)

    • Principal Investigator's name and contact information

3. Waste Accumulation and Storage:

  • Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area away from incompatible materials.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your EHS department for hazardous waste disposal.

Important Note: NEVER dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant risk to public health and the environment.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

StephanineDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated characterize 1. Characterize Waste (Solid or Liquid?) start->characterize segregate 2. Segregate this compound Waste characterize->segregate container 3. Select & Label Appropriate Container segregate->container store 4. Store in Designated Satellite Accumulation Area container->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stephanine
Reactant of Route 2
Reactant of Route 2
Stephanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.